Product packaging for Valeryl Bromide(Cat. No.:CAS No. 1889-26-5)

Valeryl Bromide

Cat. No.: B158386
CAS No.: 1889-26-5
M. Wt: 165.03 g/mol
InChI Key: FDOHPUYPQQKECS-UHFFFAOYSA-N
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Description

Valeryl Bromide is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B158386 Valeryl Bromide CAS No. 1889-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHPUYPQQKECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456512
Record name Valeryl Bromide
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-26-5
Record name Valeryl Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Valeryl Bromide
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Foundational & Exploratory

Synthesis of Valeryl Bromide from Valeric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of valeryl bromide from valeric acid, a critical process for the introduction of the valeryl group in the development of pharmaceutical agents and other fine chemicals. This compound serves as a reactive intermediate, readily participating in nucleophilic substitution reactions to form esters, amides, and other derivatives. This document outlines the primary synthetic methodologies, detailed experimental protocols, and essential safety considerations.

Introduction to Synthetic Strategies

The conversion of valeric acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a bromine atom. This transformation is typically achieved using phosphorus-based brominating agents. The two most prevalent and effective methods are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a classic and widely used method for the preparation of acyl bromides from carboxylic acids. The reaction proceeds through the formation of a phosphorous ester intermediate, which is subsequently displaced by a bromide ion in an SN2-type reaction. The driving force for this reaction is the formation of the strong phosphorus-oxygen bond in the phosphorous acid byproduct.

  • Reaction with Triphenylphosphine and a Bromine Source: An alternative approach involves the use of triphenylphosphine (PPh₃) in combination with a source of bromine, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). This method generates a phosphonium bromide intermediate, which activates the carboxylic acid for subsequent nucleophilic attack by the bromide ion. This method is often favored for its milder reaction conditions.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from valeric acid using the two primary methods.

ParameterMethod 1: Phosphorus Tribromide (PBr₃)Method 2: Triphenylphosphine (PPh₃) / Bromine (Br₂)
Reactant Molar Ratio Valeric Acid : PBr₃ ≈ 3 : 1.1Valeric Acid : PPh₃ : Br₂ ≈ 1 : 1.1 : 1.1
Solvent Dichloromethane (CH₂Cl₂) or neat (no solvent)Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
Reaction Temperature 0 °C to room temperature (20-25 °C)0 °C to room temperature (20-25 °C)
Reaction Time 1 - 3 hours1 - 2 hours
Typical Yield 85 - 95%80 - 90%
Purification Method Fractional distillation under reduced pressureFiltration to remove triphenylphosphine oxide followed by distillation.
Product Boiling Point 63 - 65 °C at 66 mmHg[1][2], 153.565 °C at 760 mmHg[3]63 - 65 °C at 66 mmHg[1][2], 153.565 °C at 760 mmHg
Product Density 1.340 g/cm³ - 1.36 g/cm³1.340 g/cm³ - 1.36 g/cm³

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

Materials:

  • Valeric acid (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous dichloromethane (optional, as solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser with a drying tube (e.g., filled with calcium chloride)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is charged with valeric acid. If a solvent is used, anhydrous dichloromethane is added to dissolve the acid.

  • Addition of PBr₃: The flask is cooled in an ice bath to 0 °C. Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution of valeric acid over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 1-2 hours. The progress of the reaction can be monitored by the cessation of hydrogen bromide gas evolution.

  • Work-up and Purification: The reaction mixture is then fitted to a distillation apparatus. The crude this compound is purified by fractional distillation under reduced pressure. The fraction boiling at 63-65 °C at 66 mmHg is collected.

Method 2: Synthesis using Triphenylphosphine (PPh₃) and Bromine (Br₂)

Materials:

  • Valeric acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Bromine (Br₂) (1.1 eq)

  • Anhydrous dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser with a drying tube

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with valeric acid and triphenylphosphine in anhydrous dichloromethane.

  • Addition of Bromine: The flask is cooled to 0 °C in an ice bath. A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred reaction mixture. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction: After the addition of bromine is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.

  • Work-up and Purification: The reaction mixture will contain a precipitate of triphenylphosphine oxide. The solid is removed by filtration. The filtrate, containing the this compound, is then concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure.

Safety Considerations

  • Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.

  • This compound is a corrosive and moisture-sensitive compound. It will release hydrogen bromide gas upon contact with moisture. All handling should be performed in a dry environment, and appropriate PPE should be used.

  • The reactions are exothermic and should be cooled appropriately.

  • The byproduct, hydrogen bromide, is a corrosive gas and should be vented through a proper scrubbing system.

Visualization of a Signaling Pathway or Experimental Workflow

Below are diagrams illustrating the chemical transformation and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts valeric_acid Valeric Acid valeryl_bromide This compound valeric_acid->valeryl_bromide  Reaction brominating_agent Brominating Agent (PBr₃ or PPh₃/Br₂) brominating_agent->valeryl_bromide byproducts Phosphorous Acid (H₃PO₃) or Triphenylphosphine Oxide (Ph₃PO) valeryl_bromide->byproducts

Caption: Reaction scheme for the synthesis of this compound.

G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup addition Slow Addition of Brominating Agent at 0°C setup->addition reaction Reaction at Room Temperature addition->reaction workup Work-up (Filtration if necessary) reaction->workup purification Purification by Fractional Distillation workup->purification product This compound (Pure Product) purification->product

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical Properties of n-Pentanoyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Pentanoyl bromide, also known as valeryl bromide, is a reactive acyl bromide with the chemical formula C₅H₉BrO.[1] As a member of the acyl halide family, it serves as a key intermediate in various organic syntheses, including the preparation of esters, amides, and other carbonyl derivatives. Its utility in the pharmaceutical and agrochemical industries necessitates a thorough understanding of its physical characteristics for safe handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical properties of n-pentanoyl bromide, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

n-Pentanoyl bromide is a colorless to light yellow or light orange clear liquid at room temperature.[2] Like other acyl halides, it is sensitive to moisture. The following tables summarize the available quantitative data for its key physical properties. It is important to note that much of the publicly available data originates from chemical suppliers and calculated values, with limited peer-reviewed experimental data.

General and Molar Properties
PropertyValueSource(s)
Chemical Formula C₅H₉BrO[1][2][3]
Molecular Weight 165.03 g/mol
CAS Number 1889-26-5
Physical State Liquid (at 20°C)
Appearance Colorless to light yellow/orange clear liquid
Thermal and Density Properties
PropertyValueSource(s)
Boiling Point 63 - 65 °C at 66 mmHg
64 °C at 66 mmHg
153.565 °C at 760 mmHg (Calculated)
Melting Point No data available
Density 1.340 g/cm³
1.36 g/cm³
Specific Gravity (20/20) 1.34
Flash Point 56 °C
Optical and Solubility Properties
PropertyValueSource(s)
Refractive Index 1.460
Solubility in Water Reacts (hydrolyzes)
Solubility in Organic Solvents Soluble (presumed in aprotic solvents)

Experimental Protocols

The following section details the methodologies for determining the key physical properties of n-pentanoyl bromide. These protocols are based on standard laboratory techniques for organic compounds and should be performed with appropriate safety precautions, given the corrosive and moisture-sensitive nature of acyl halides.

Determination of Boiling Point

The boiling point of n-pentanoyl bromide can be accurately determined using the Thiele tube method or by distillation.

Thiele Tube Method:

  • Sample Preparation: A small amount of n-pentanoyl bromide (0.5-1.0 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The induced convection currents in the oil ensure uniform heating.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Boiling Point Determination: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient atmospheric pressure. For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density

The density of liquid n-pentanoyl bromide can be determined using a pycnometer.

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with n-pentanoyl bromide, taking care to avoid air bubbles. The measurement should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Temperature Equilibration: The filled pycnometer is placed in a constant temperature water bath until it reaches the desired temperature (e.g., 20°C).

  • Volume Adjustment: Any excess liquid due to thermal expansion is removed, and the pycnometer is sealed.

  • Weighing: The filled pycnometer is dried on the outside and weighed accurately.

  • Calculation: The density is calculated by dividing the mass of the n-pentanoyl bromide (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of n-pentanoyl bromide are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Assessment of Solubility

A qualitative assessment of solubility can be performed.

  • Solubility in Water: A few drops of n-pentanoyl bromide are added to a test tube containing deionized water. The mixture is observed for signs of dissolution versus the formation of a separate layer and any evidence of a chemical reaction (e.g., fuming, evolution of gas), which indicates hydrolysis.

  • Solubility in Organic Solvents: The solubility of n-pentanoyl bromide in various aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran, hexane) is tested by adding a small amount of the acyl bromide to a portion of the solvent and observing for complete miscibility.

Experimental Workflow

The logical progression for determining the physical properties of n-pentanoyl bromide is outlined in the following diagram. This workflow ensures that sample integrity is maintained and that properties are determined in a systematic manner.

experimental_workflow Experimental Workflow for Physical Property Determination of n-Pentanoyl Bromide cluster_prep Sample Preparation and Handling cluster_analysis Physical Property Analysis cluster_data Data Compilation and Reporting sample_procurement Procure High-Purity n-Pentanoyl Bromide inert_handling Handle under Inert Atmosphere (N2 or Ar) sample_procurement->inert_handling density Density Determination (Pycnometer) inert_handling->density Transfer sample refractive_index Refractive Index Measurement (Refractometer) density->refractive_index boiling_point Boiling Point Determination (Thiele Tube) refractive_index->boiling_point solubility Solubility Assessment (Qualitative) boiling_point->solubility data_table Tabulate Quantitative Data (Density, nD, BP) solubility->data_table qual_desc Describe Qualitative Properties (Appearance, Solubility) solubility->qual_desc

References

Valeryl Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Valeryl Bromide , also known as pentanoyl bromide, is a reactive acyl bromide widely utilized as a chemical intermediate in the synthesis of a diverse range of organic compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₅H₉BrO. Below is a summary of its key quantitative data.

PropertyValueReference
CAS Number 1889-26-5[1][2]
Molecular Weight 165.03 g/mol [1][2]
Molecular Formula C₅H₉BrO[1]
Density 1.34 g/cm³ at 25 °C
Boiling Point 153.6 °C at 760 mmHg
Purity Typically >98%
Appearance Colorless to light yellow clear liquid

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of valeric acid. While specific laboratory-scale protocols can vary, a general and effective method involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Protocol: Synthesis from Valeric Acid using Phosphorus Tribromide

This protocol describes a representative procedure for the synthesis of this compound from valeric acid.

Materials:

  • Valeric acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

  • After reflux, cool the reaction mixture to room temperature.

  • The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Logical Workflow for this compound Synthesis

G Valeric_Acid Valeric Acid Reaction_Vessel Reaction in Anhydrous Diethyl Ether Valeric_Acid->Reaction_Vessel PBr3 Phosphorus Tribromide (PBr₃) PBr3->Reaction_Vessel Reflux Reflux (1-2 hours) Reaction_Vessel->Reflux Distillation Fractional Distillation Reflux->Distillation Valeryl_Bromide Pure this compound Distillation->Valeryl_Bromide

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound serves as a crucial building block in organic synthesis, primarily in acylation reactions to form esters and amides. These functional groups are prevalent in a vast number of pharmaceuticals.

Esterification Reactions

This compound readily reacts with alcohols and phenols to form the corresponding valerate esters. This reaction is a cornerstone in the synthesis of various compounds, including potential drug candidates.

This protocol details the synthesis of 4-nitrophenyl pentanoate, a representative esterification reaction.

Materials:

  • This compound

  • 4-Nitrophenol

  • Pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 4-nitrophenol in anhydrous DCM in a round-bottom flask.

  • Add a slight excess of a base, such as pyridine, to the solution and stir. The base acts as a scavenger for the hydrobromic acid (HBr) byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-nitrophenyl pentanoate, which can be further purified by recrystallization or column chromatography.

Amidation Reactions

Similarly, this compound reacts with primary and secondary amines to yield N-substituted pentanamides. This reaction is fundamental in the synthesis of numerous biologically active amides.

This protocol outlines the synthesis of N-phenylpentanamide.

Materials:

  • This compound

  • Aniline

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve aniline in the chosen anhydrous solvent.

  • Add a slight molar excess of the base to the solution.

  • Cool the mixture in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, work up the mixture by washing with dilute acid, followed by a basic solution, and then brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • The resulting crude N-phenylpentanamide can be purified by recrystallization or column chromatography.

General Acylation Reaction Pathway

G Valeryl_Bromide This compound (R-COBr) Product Ester or Amide (R-CONu) Valeryl_Bromide->Product Acylation Nucleophile Nucleophile (Alcohol, Amine) Nucleophile->Product Byproduct HBr Product->Byproduct

Caption: General pathway for acylation reactions.

Role in Targeting Biological Signaling Pathways

While this compound itself is a reactive intermediate and not typically a direct modulator of biological pathways, its derivatives, particularly amides, have been explored for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The introduction of the valeryl (pentanoyl) group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The five-carbon chain can enhance lipophilicity, potentially improving membrane permeability and access to intracellular targets.

Valeramide Derivatives as Potential Modulators of Cannabinoid Receptors

Research has shown that amides of polyunsaturated fatty acids with dopamine can exhibit cannabinoid-like activity. Although not directly synthesized from this compound, this highlights a relevant signaling pathway where valeramide-like structures could play a role. The endocannabinoid system, which includes the CB1 and CB2 receptors (both GPCRs), is a key regulator of numerous physiological processes, including pain, mood, and appetite. The synthesis of novel valeramides and their evaluation as ligands for cannabinoid receptors represents a promising area for drug discovery.

Hypothetical Signaling Pathway Interaction

G cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor (GPCR) G_Protein G-Protein Activation CB1_Receptor->G_Protein Valeramide Valeramide Derivative Valeramide->CB1_Receptor Binding Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Neuromodulation) cAMP->Cellular_Response

Caption: Potential interaction with a GPCR pathway.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering an efficient route to the formation of esters and amides. Its application in the synthesis of novel compounds for drug discovery is significant, providing a scaffold that can be readily modified to explore structure-activity relationships. While direct biological activity of this compound is not its primary feature, the derivatives synthesized from it hold potential for modulating key signaling pathways, making it a compound of continued interest for researchers in medicinal chemistry and drug development.

References

Valeryl Bromide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of valeryl bromide in common organic solvents. Due to its reactive nature, particularly with protic solvents, quantitative solubility data is scarce in publicly available literature. Therefore, this guide focuses on qualitative solubility, reactivity considerations, and a detailed experimental protocol for determining its solubility under controlled conditions.

Understanding the Solubility of this compound: A Qualitative Approach

This compound (pentanoyl bromide) is a reactive acyl halide. Its solubility is not merely a physical dissolution process but is often intertwined with its chemical reactivity. The principle of "like dissolves like" provides a foundational understanding of its solubility in various organic solvents. As a relatively nonpolar molecule with a polar carbonyl group, it is expected to be soluble in a range of aprotic organic solvents.

However, its high reactivity, particularly towards nucleophiles, dictates its stability in different solvent classes. Acyl halides readily react with protic solvents such as water and alcohols in vigorous, often exothermic, reactions to form carboxylic acids and esters, respectively.[1] Therefore, traditional solubility measurements in these solvents are not feasible as the solute chemically transforms.

The following table summarizes the expected qualitative solubility and reactivity of this compound in common organic solvents based on established chemical principles.

Solvent ClassCommon SolventsExpected SolubilityReactivity and Remarks
Aprotic Polar Solvents Acetone, Ethyl AcetateSoluble / MiscibleGenerally good solvents for dissolution with lower reactivity compared to protic solvents. Anhydrous conditions are crucial to prevent hydrolysis from trace moisture.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble / MiscibleExcellent solvents for this compound, often used as reaction media for acyl halides.[2] Anhydrous grades should be used.
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformSoluble / MiscibleGood solvents that are chemically compatible under anhydrous conditions.[2]
Aromatic Hydrocarbons Benzene, TolueneSoluble / MiscibleExpected to be good solvents due to their nonpolar nature.
Alkanes Hexane, HeptaneSoluble / MiscibleThis compound is likely soluble in these nonpolar solvents.
Protic Solvents Water, Alcohols (e.g., Ethanol, Methanol)Reactive (Decomposes) Reacts, often violently, to form pentanoic acid and the corresponding ester.[1] These are not suitable solvents for determining physical solubility.

Experimental Protocol for Solubility Determination of this compound

Given the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions and careful handling. The following protocol outlines a general method for determining the solubility of this compound in aprotic organic solvents.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, hexane)

  • Drying agent for solvent (e.g., molecular sieves)

  • Inert gas (e.g., nitrogen or argon)

  • Glassware (dried in an oven at >100°C and cooled under an inert atmosphere)

    • Vials with septa

    • Gas-tight syringes

    • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Solvent Preparation: Ensure the chosen solvent is rigorously dried. Freshly distill from an appropriate drying agent or use a commercially available anhydrous grade solvent passed through a column of activated molecular sieves.

  • Preparation of Saturated Solutions: a. Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a series of oven-dried vials. b. Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial. c. Seal the vials with septa and crimp caps. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. e. Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound at the bottom of the vials indicates a saturated solution.

  • Sample Preparation for Analysis: a. Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle. b. Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed, gas-tight syringe. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same anhydrous solvent to a known final volume. This diluted sample will be used for analysis.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same anhydrous solvent. b. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • This compound is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All operations should be carried out under strictly anhydrous and inert conditions to prevent reaction with atmospheric moisture.

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a reactive compound like this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Solvent_Prep Solvent Drying Equilibration Addition of Excess Solute & Solvent Equilibration (Controlled Temperature) Solvent_Prep->Equilibration Glassware_Prep Glassware Drying Glassware_Prep->Equilibration Sampling Aliquoting Supernatant Equilibration->Sampling Dilution Sample Dilution Sampling->Dilution Analysis GC/HPLC Analysis Dilution->Analysis Std_Prep Standard Preparation Std_Prep->Analysis Calculation Solubility Calculation Analysis->Calculation

Caption: Workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for valeryl bromide (pentanoyl bromide). It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis process.

Spectroscopic Data Presentation

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C5)~0.94Triplet (t)3H
CH₂ (C4)~1.37Sextet2H
CH₂ (C3)~1.66Quintet2H
CH₂ (C2)~2.99Triplet (t)2H

Solvent: CDCl₃. Reference: TMS (0 ppm). Data derived from spectral information.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon (Position)Chemical Shift (δ, ppm)
C5 (CH₃)~13.7
C4 (CH₂)~22.0
C3 (CH₂)~26.5
C2 (CH₂)~45.0
C1 (C=O)~170.0

Solvent: CDCl₃. Note: These are predicted values based on typical shifts for acyl halides and related structures. The carbonyl carbon (C1) in acyl bromides is highly deshielded.

Table 3: Key FT-IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
C=O (Acyl Bromide)~1800StrongStretch
C-H (Alkyl)2850-2960Medium-StrongStretch
C-Br515-690MediumStretch

Note: The carbonyl (C=O) stretching frequency for acyl bromides is characteristically high due to the inductive effect of the bromine atom.[2]

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • Pipettes

  • NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS to serve as an internal standard.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual probe.

  • Spectrometer Calibration: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform shimming to optimize the magnetic field homogeneity.[3]

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using standard parameters.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample.

Materials:

  • This compound sample

  • FT-IR Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes

Procedure (using ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory. This accounts for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a single drop of neat (undiluted) this compound onto the center of the diamond ATR crystal.[4]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the ATR crystal by wiping it with a Kimwipe dampened with isopropanol or another suitable solvent.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire FT-IR Spectrum Prep_IR->IR_Acq Analyze_NMR Process FID Assign Chemical Shifts Analyze Splitting Patterns NMR_Acq->Analyze_NMR Analyze_IR Identify Key Absorptions (C=O, C-H, C-Br) IR_Acq->Analyze_IR Confirmation Structural Confirmation Analyze_NMR->Confirmation Analyze_IR->Confirmation

References

An In-Depth Technical Guide to the Safe Handling and Use of Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valeryl bromide (Pentanoyl bromide), a reactive acyl bromide, is a valuable reagent in organic synthesis, particularly for the formation of esters and amides. Its utility in the construction of complex molecules makes it a relevant tool for researchers in drug development and medicinal chemistry. However, its reactivity also necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data is crucial for risk assessment and the implementation of appropriate control measures in a laboratory setting.

PropertyValueReference
Chemical Formula C₅H₉BrO--INVALID-LINK--
Molecular Weight 165.03 g/mol --INVALID-LINK--
CAS Number 1889-26-5--INVALID-LINK--
Appearance Colorless to light yellow/orange clear liquidTCI Chemicals
Boiling Point 64 °C at 66 mmHgTCI Chemicals
Density 1.34 g/cm³TCI Chemicals
Flash Point 56 °CTCI Chemicals
Moisture Sensitivity Decomposes in contact with waterTCI Chemicals

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and it is imperative that all personnel handling this chemical are fully aware of its potential dangers. The Global Harmonized System (GHS) classifications highlight its primary hazards.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H290: May be corrosive to metals.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following should be considered mandatory when handling this substance:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to severe burns.
Body Protection Flame-retardant lab coat.Protects against splashes and fire hazards.
Respiratory Protection Work should be conducted in a certified chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.Prevents inhalation of corrosive and flammable vapors.
Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

  • Handling:

    • All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.

    • Use only non-sparking tools and explosion-proof equipment.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area, away from sources of ignition and moisture.

    • Keep containers tightly sealed under an inert atmosphere.

    • Store in a corrosive-resistant container with a resistant inner liner.

    • Store locked up.

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and water.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Spill and Leak Management

A workflow for managing a this compound spill is outlined below. All spills should be treated as serious incidents and handled by trained personnel.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Risk Assessment cluster_Cleanup Containment & Cleanup cluster_Emergency_Contact Emergency Response Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Eliminate Ignition Sources Alert->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Assess Assess Spill Size & Location Ventilate->Assess SmallSpill Small, Contained Spill? Assess->SmallSpill PPE Don Appropriate PPE SmallSpill->PPE Yes Emergency Contact Emergency Services & EHS SmallSpill->Emergency No (Large Spill) Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Container Place in a Labeled, Sealed Container for Hazardous Waste Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate

Caption: Workflow for this compound Spill Response.

Experimental Protocols and Applications

This compound is primarily used as an acylating agent in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and arenes to introduce the valeryl group. This reactivity is harnessed in the synthesis of pharmaceuticals and agrochemicals.

Representative Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed protocol for a Friedel-Crafts acylation reaction, a common application for acyl halides like this compound. This procedure is adapted from a protocol for the closely related Valeryl chloride and is directly applicable with similar safety and handling considerations.

Objective: To synthesize an aryl ketone via the acylation of an aromatic compound using this compound.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as a solvent

  • A suitable aromatic substrate (e.g., benzene, toluene)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

    • In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane to the flask.

    • Cool the flask to 0 °C using an ice bath and begin stirring to create a slurry.

  • Reaction:

    • Add the aromatic substrate (1.0 equivalent) to the stirred AlCl₃ slurry.

    • Add this compound (1.1 equivalents) to the dropping funnel, diluted with a small amount of anhydrous DCM.

    • Add the this compound solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for DCM) for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction flask back down to 0 °C in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

    • Slowly and carefully quench the reaction by pouring the reaction mixture onto the ice/HCl mixture with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography or distillation.

The following diagram illustrates the general workflow for this experimental procedure.

Experimental_Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Acylation Reaction cluster_Workup 3. Work-up & Isolation cluster_Purification 4. Purification Setup Assemble Dry Glassware under Inert Atmosphere Add_AlCl3 Add Anhydrous AlCl₃ and DCM Setup->Add_AlCl3 Cool Cool to 0 °C Add_AlCl3->Cool Add_Substrate Add Aromatic Substrate Cool->Add_Substrate Add_ValerylBromide Dropwise Addition of This compound Solution Add_Substrate->Add_ValerylBromide Warm_Reflux Warm to Room Temperature and Reflux Add_ValerylBromide->Warm_Reflux Monitor Monitor by TLC Warm_Reflux->Monitor Quench Quench with Ice/HCl Monitor->Quench Reaction Complete Extract Separate Organic Layer Quench->Extract Wash Wash with H₂O, NaHCO₃, and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography or Distillation Dry_Concentrate->Purify

Caption: General Workflow for a Friedel-Crafts Acylation Reaction.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Waste from residues/unused products: Dispose of contents/container to an approved waste disposal plant.

  • Contaminated packaging: Dispose of in the same manner as the product itself.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion

This compound is a potent and versatile reagent for chemical synthesis. Its effective use in research and development is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and utilize its synthetic potential in a safe and responsible manner. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Valeryl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl bromide, also known as 1-bromopentane, is a primary alkyl halide that serves as a key substrate in various nucleophilic substitution reactions. Understanding its mechanism of action is fundamental for controlling reaction outcomes and designing synthetic pathways in drug development and other chemical industries. This guide provides a comprehensive overview of the predominant reaction mechanism, kinetic data, potential side reactions, and detailed experimental protocols.

Core Mechanism: The S(_N)2 Pathway

Due to its structure as a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism .[1][2] This mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2][3]

Key features of the S(_N)2 reaction with this compound include:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound (substrate) and the nucleophile.[3] The rate law is expressed as: Rate = k[CH(_3)(CH(_2))(_3)CH(_2)Br][Nucleophile]. Doubling the concentration of either reactant will double the reaction rate.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom (180° to the C-Br bond). This is due to the steric hindrance and electrostatic repulsion from the electron-rich bromine atom.

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing bromide ion. The geometry at the carbon center is trigonal bipyramidal.

  • Inversion of Stereochemistry: A key characteristic of the S(_N)2 mechanism is the inversion of configuration at the chiral center, often referred to as a Walden inversion. If the reaction were to start with a chiral analog of this compound, the product would have the opposite stereochemistry.

The reactivity of alkyl halides in S(_N)2 reactions is highly sensitive to steric hindrance. The order of reactivity is methyl > primary > secondary >> tertiary. As a primary alkyl halide, this compound is a favorable substrate for S(_N)2 reactions.

Visualizing the S(_N)2 Mechanism

The following diagram illustrates the concerted S(_N)2 mechanism for the reaction of this compound with a generic nucleophile (Nu(^-)).

Caption: S(_N)2 mechanism of this compound.

Competing Reaction: E2 Elimination

Under certain conditions, particularly with a strong, sterically hindered base, the E2 (Elimination, Bimolecular) reaction can compete with S(_N)2 substitution. In the E2 mechanism, the nucleophile acts as a base, abstracting a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine. This results in the formation of an alkene.

For this compound, the E2 reaction would yield 1-pentene. The competition between S(_N)2 and E2 is influenced by:

  • Nature of the Nucleophile/Base: Strong, bulky bases (e.g., tert-butoxide) favor E2, while good nucleophiles that are weak bases (e.g., iodide) favor S(_N)2.

  • Temperature: Higher temperatures tend to favor elimination over substitution.

Caption: Competing E2 elimination reaction.

Quantitative Data

The following tables summarize illustrative kinetic and product ratio data for nucleophilic substitution reactions of primary alkyl bromides like this compound under various conditions.

Table 1: Relative S(_N)2 Reaction Rates with Different Nucleophiles

NucleophileSolventRelative Rate Constant (k)
I
^-
Acetone~100,000
CN
^-
Ethanol~10,000
N(_3)
^-
Ethanol~5,000
OH
^-
Ethanol/Water~1,000
H(_2)OEthanol1

Note: Data is generalized for primary alkyl bromides and relative to the rate of solvolysis.

Table 2: S(_N)2 vs. E2 Product Ratios with Different Bases/Nucleophiles

ReagentSolventS(_N)2 Product (%)E2 Product (%)
Sodium Ethoxide (EtO
^-
)
Ethanol~80% (Ether)~20% (Alkene)
Potassium tert-Butoxide (t-BuO
^-
)
tert-Butanol<10% (Ether)>90% (Alkene)
Sodium Azide (NaN(_3))DMF>95% (Azide)<5% (Alkene)

Experimental Protocols

Protocol 1: S(_N)2 Synthesis of Pentyl Azide

This protocol describes a typical S(_N)2 reaction with a good nucleophile and a polar aprotic solvent to minimize the competing E2 reaction.

Materials:

  • This compound (1-bromopentane)

  • Sodium azide (NaN(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in anhydrous DMF.

  • Add this compound to the solution.

  • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Investigating S(_N)2/E2 Competition

This protocol outlines a method to study the competition between substitution and elimination using a strong base in a protic solvent.

Materials:

  • This compound (1-bromopentane)

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Saturated aqueous ammonium chloride solution

  • Pentane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide in ethanol.

  • Add this compound to the ethanolic solution.

  • Heat the mixture to reflux with stirring for a specified time.

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the products with pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the substitution product (ethyl pentyl ether) to the elimination product (1-pentene).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing a nucleophilic substitution reaction.

Experimental_Workflow setup Reaction Setup (Substrate, Nucleophile, Solvent) reaction Reaction (Heating, Stirring, Monitoring) setup->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis

Caption: General experimental workflow.

References

A Guide to Historical Methods for the Preparation of Acyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl bromides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. Their enhanced reactivity compared to the corresponding acyl chlorides makes them particularly useful in a variety of transformations, including the formation of esters, amides, and in reactions such as the Hell-Volhard-Zelinsky α-bromination of carboxylic acids.[1] This technical guide provides an in-depth exploration of the historical methods developed for the preparation of acyl bromides, offering detailed experimental protocols and a comparative analysis of these seminal techniques.

Core Historical Methods

The classical approaches to synthesizing acyl bromides primarily revolve around the conversion of carboxylic acids using phosphorus or sulfur-based brominating agents. These methods, while foundational, often involve harsh reagents and conditions.

The Phosphorus Tribromide (PBr₃) Method

The reaction of carboxylic acids with phosphorus tribromide (PBr₃) is one of the most traditional and widely employed methods for the synthesis of acyl bromides.[1][2] This reaction is notably the first step in the renowned Hell-Volhard-Zelinsky reaction, where the in situ generated acyl bromide is a key reactive intermediate for subsequent α-bromination.[3]

The overall reaction is as follows:

3 RCOOH + PBr₃ → 3 RCOBr + H₃PO₃

Historically, acetyl bromide was prepared as early as 1863 by distilling it from a mixture of glacial acetic acid, bromine, and phosphorus.[4] However, this approach often led to the formation of bromo-acetyl bromide as a side product. The direct use of phosphorus tribromide was found to be a more controlled method.

Reaction Mechanism with Phosphorus Tribromide

The mechanism involves the activation of the carboxylic acid's hydroxyl group by the electrophilic phosphorus of PBr₃, followed by nucleophilic attack of the bromide ion.

Caption: Mechanism of Acyl Bromide Formation using PBr₃.

The Thionyl Bromide (SOBr₂) Method

Analogous to the use of thionyl chloride for the preparation of acyl chlorides, thionyl bromide (SOBr₂) can be employed for the synthesis of acyl bromides. However, thionyl bromide is less stable than its chloride counterpart, which can make its use less efficient. The reaction proceeds with the formation of gaseous byproducts, which can simplify purification.

The overall reaction is:

RCOOH + SOBr₂ → RCOBr + SO₂ + HBr

Due to the instability of thionyl bromide, historical accounts often describe its in situ preparation or use with caution.

Reaction Mechanism with Thionyl Bromide

The mechanism is similar to that with thionyl chloride, involving the formation of a reactive intermediate that is then attacked by a bromide ion.

SOBr2_Mechanism start Carboxylic Acid intermediate_step Acyl Bromosulfite Intermediate start->intermediate_step Nucleophilic attack on Sulfur reagent1 SOBr₂ reagent1->intermediate_step product Acyl Bromide intermediate_step->product SNi attack by Br⁻ on carbonyl carbon byproducts SO₂ + HBr intermediate_step->byproducts Decomposition nucleophile Br⁻ nucleophile->intermediate_step

Caption: Mechanism of Acyl Bromide Formation using SOBr₂.

N-Bromosuccinimide and Triphenylphosphine (NBS/TPP)

A comparatively milder method for the preparation of acyl bromides involves the use of N-bromosuccinimide (NBS) in combination with triphenylphosphine (TPP). This approach generates the acyl bromide under neutral conditions and at room temperature, offering an advantage for substrates that are sensitive to harsh acidic conditions.

The reaction first forms a phosphonium bromide intermediate which then reacts with the carboxylic acid.

Reaction Workflow for NBS/TPP Method

This method represents a more modern approach compared to the classical PBr₃ and SOBr₂ reagents.

NBS_TPP_Workflow start Carboxylic Acid + TPP + NBS intermediate In situ formation of Bromotriphenylphosphonium bromide start->intermediate activation Activation of Carboxylic Acid intermediate->activation product Acyl Bromide activation->product byproduct Triphenylphosphine oxide + Succinimide activation->byproduct

Caption: Workflow for Acyl Bromide Synthesis via NBS/TPP.

Quantitative Data Summary

The following table summarizes quantitative data for the historical preparation of acetyl bromide, a common model substrate.

MethodReagentsTemperature (°C)Reaction Time (hours)Yield (%)Reference
Acetic Acid and PBr₃Acetic acid, PBr₃40555-60
Acetic Anhydride and BromineAcetic anhydride, Br₂80 - 1255.5 + overnight~45
Acetic Acid, Acetic Anhydride, and PBr₃Acetic acid, acetic anhydride, PBr₃20 - 402.5 + distillation>90
Burton & Degering Modification (PBr₃)Acetic acid, PBr₃DistillationNot specified81.7

Experimental Protocols

Preparation of Acetyl Bromide using Phosphorus Tribromide (Burton & Degering, 1940)
  • Preparation of Phosphorus Tribromide: Freshly washed and dried red phosphorus is placed in a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser. Dried bromine is added slowly from a dropping funnel into a slight excess of the red phosphorus. The reaction is highly exothermic. The resulting phosphorus tribromide is distilled (b.p. 169-170 °C at 740 mm).

  • Preparation of Acetyl Bromide: A slight excess of 99.5% glacial acetic acid (3.075 moles of CH₃COOH per mole of PBr₃) is added slowly through a dropping funnel, with stirring, to the cold phosphorus tribromide.

  • The mixture separates into two layers which are distilled separately into a common receiver packed in ice.

  • The crude acetyl bromide is then rectified by distillation. The fraction boiling between 75-76 °C at 740 mm is collected. The reported yield was 81.7% of the theoretical.

Preparation of Acetyl Bromide using Acetic Acid, Acetic Anhydride, and PBr₃
  • To a dry and clean 1000 ml four-neck flask, add 180 g (3 mol) of acetic acid and 306 g (3 mol) of acetic anhydride.

  • Stir the mixture and cool to below 20 °C.

  • Add 830 g (3.06 mol) of phosphorus tribromide dropwise.

  • Slowly warm the reaction mixture to 30 °C and maintain for 2 hours.

  • Heat the mixture to reflux and maintain for 0.5 hours.

  • Distill the product at normal pressure for 6-8 hours, followed by vacuum distillation for 2 hours until no more liquid evaporates.

  • The collected acetyl bromide should have a purity of over 98%.

General Procedure for the one-pot synthesis of amides from carboxylic acids via acyl bromides using TPP-NBS
  • A mixture of a carboxylic acid (5 mmol) and triphenylphosphine (5 mmol) in dichloromethane (10 ml) is cooled to 0-5 °C.

  • N-Bromosuccinimide (5 mmol) is added in four portions, and the reaction mixture is stirred for 30 minutes.

  • The reaction is allowed to warm to room temperature. At this stage, the acyl bromide has been formed in situ.

  • To proceed with amide formation, a mixture of an amine (e.g., morpholine or piperidine) and pyridine (5 mmol) is added to the reaction mixture.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The product is extracted with n-pentane and washed with water.

References

Methodological & Application

Application Notes & Protocols: The Use of Valeryl Bromide in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of valeryl bromide in Friedel-Crafts acylation reactions for the synthesis of aryl pentyl ketones. These ketones are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to guide researchers in the successful application of this important synthetic transformation.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[3][4]

This compound serves as an effective acylating agent for introducing a five-carbon pentanoyl group onto an aromatic substrate. The resulting aryl pentyl ketones are versatile intermediates. The ketone moiety can be reduced to an alcohol or completely to an alkane via Wolff-Kishner or Clemmensen reduction, while the aromatic ring can undergo further functionalization.[5] This flexibility makes this compound a key reagent in synthetic routes for more complex molecules in drug discovery and materials science.

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds through the formation of a highly electrophilic acylium ion. The mechanism involves three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlBr₃) coordinates to the bromine atom of this compound, making it a better leaving group. This complex dissociates to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration: A weak base, such as the [AlBr₄]⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final aryl pentyl ketone product and regenerating the Lewis acid catalyst. However, the product ketone, being a moderate Lewis base, often complexes with the catalyst, necessitating the use of stoichiometric amounts of the Lewis acid.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation ValerylBromide This compound (CH₃(CH₂)₃COBr) IntermediateComplex Intermediate Complex ValerylBromide->IntermediateComplex LewisAcid Lewis Acid (AlBr₃) LewisAcid->IntermediateComplex AcyliumIon Acylium Ion [CH₃(CH₂)₃C=O]⁺ (Resonance Stabilized) IntermediateComplex->AcyliumIon LewisAcidAnion [AlBr₄]⁻ IntermediateComplex->LewisAcidAnion Arene Aromatic Ring (e.g., Benzene) AreniumIon Arenium Ion (Sigma Complex) Arene->AreniumIon + Acylium Ion Product Aryl Pentyl Ketone AreniumIon->Product + [AlBr₄]⁻ CatalystRegen AlBr₃ + HBr Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry Glassware B Add AlBr₃ & DCM to Flask A->B C Cool to 0°C B->C E Dropwise Addition (0-5°C) C->E D Prepare Toluene/ This compound in Funnel D->E F Warm to RT & Reflux E->F G Monitor by TLC F->G H Cool to 0°C G->H I Quench on Ice/HCl H->I J Extract Organic Layer I->J K Wash & Dry J->K L Rotary Evaporation K->L M Column Chromatography or Vacuum Distillation L->M N Characterization (NMR, IR) M->N

References

Valeryl Bromide as a Precursor for Ketone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ketones using valeryl bromide as a key precursor. This compound, a five-carbon acyl bromide, serves as a versatile building block for introducing a pentanoyl group into various molecules, a common motif in pharmacologically active compounds and other functional organic materials. The following sections detail several established synthetic methodologies, including Friedel-Crafts acylation, Grignard reagent-based syntheses, and reactions involving organocuprates.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In this reaction, an acyl halide, such as valeroyl chloride (which can be readily prepared from this compound), reacts with an aromatic compound in the presence of a Lewis acid catalyst.

General Reaction Scheme:

Application Example 1: Synthesis of Valerophenone

Valerophenone, also known as butyl phenyl ketone, is synthesized by the Friedel-Crafts acylation of benzene with valeroyl chloride[1][2].

Experimental Protocol: Synthesis of Valerophenone

Materials:

  • Benzene

  • Valeroyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of benzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add valeroyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford pure valerophenone.

Quantitative Data for Valerophenone Synthesis

ReactantMolar Eq.
Benzene1.0
Valeroyl Chloride1.1
Aluminum Chloride1.2
Product Yield
Valerophenone~94%

Table 1: Stoichiometry and Yield for Valerophenone Synthesis.

Application Example 2: Synthesis of 4'-Bromovalerophenone

This protocol details the synthesis of 4'-bromovalerophenone via the Friedel-Crafts acylation of bromobenzene with valeryl chloride, demonstrating the utility of this method for functionalized arenes[3].

Experimental Protocol: Synthesis of 4'-Bromovalerophenone

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, addition funnel, condenser

Procedure:

  • In a round-bottom flask, add bromobenzene (1.0 eq) and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add aluminum chloride (AlCl₃) (1.1 eq) to the stirred solution.

  • Add valeryl chloride (1.05 eq) dropwise to the mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for 4'-Bromovalerophenone Synthesis

ReactantMolar Eq.
Bromobenzene1.0
Valeryl Chloride1.05
Aluminum Chloride1.1
Product Yield
4'-BromovalerophenoneHigh

Table 2: Stoichiometry for 4'-Bromovalerophenone Synthesis. Note: Specific yield can vary based on reaction scale and purification method.

Ketone Synthesis via Grignard Reagents

Grignard reagents, formed from the reaction of an alkyl or aryl halide with magnesium, are powerful nucleophiles that can be used to synthesize ketones. When this compound is converted to its corresponding Grignard reagent (pentylmagnesium bromide), it can react with various electrophiles, such as acyl chlorides or nitriles, to form ketones.

General Reaction Schemes:

  • With Acyl Chlorides: C4H9MgBr + RCOCl -> C4H9COR + MgBrCl

  • With Nitriles: C4H9MgBr + RCN -> (hydrolysis) -> C4H9COR[4][5]

Application Example: Synthesis of a Generic Ketone from Pentylmagnesium Bromide and an Acyl Chloride

This protocol provides a general method for the acylation of a Grignard reagent, which can be adapted for pentylmagnesium bromide.

Experimental Protocol: General Ketone Synthesis from a Grignard Reagent

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Acyl chloride (e.g., benzoyl chloride)

  • N-methylpyrrolidone (NMP)

  • Toluene

  • Aqueous ammonium chloride solution

  • Dichloromethane (CH₂Cl₂)

  • Dilute HCl

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Pentylmagnesium Bromide

  • To a well-stirred mixture of magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF, add a small portion of this compound (1.0 eq) to initiate the reaction.

  • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound in THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Acylation Reaction

  • In a separate flask, to a well-stirred solution of NMP (1.1 eq) in dry toluene, add the acyl chloride (1.2 eq) in toluene at 0 °C over 15 minutes.

  • Stir for an additional 15 minutes at the same temperature.

  • Add the prepared pentylmagnesium bromide solution dropwise to the acyl chloride-NMP mixture at -5 to -10 °C over 15 minutes.

  • Stir the reaction mixture for 4 hours at 0 to -5 °C.

  • Quench the reaction by adding it to an aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with dilute HCl, saturated sodium carbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for a Generic Grignard-based Ketone Synthesis

ReactantMolar Eq.
This compound1.0
Magnesium1.5
Acyl Chloride1.2
N-methylpyrrolidone1.1
Product Yield
Ketone70-85%

Table 3: General Stoichiometry and Expected Yield for Grignard-based Ketone Synthesis.

Ketone Synthesis via Organocuprates

Organocuprates, also known as Gilman reagents, are less reactive than Grignard reagents and offer a milder method for the synthesis of ketones from acyl chlorides. The reaction typically stops at the ketone stage without the over-addition that can occur with Grignard reagents. This compound can be used to prepare a lithium dipentylcuprate reagent.

General Reaction Scheme:

2 C4H9Li + CuI -> (C4H9)2CuLi + LiI (C4H9)2CuLi + RCOCl -> C4H9COR + C4H9Cu + LiCl

This method is particularly useful for the synthesis of ketones where the corresponding Grignard reagent might be too reactive and lead to the formation of tertiary alcohols as byproducts.

Signaling Pathways and Experimental Workflows

G cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Reagent Synthesis cluster_2 Organocuprate Synthesis This compound This compound Valeroyl Chloride Valeroyl Chloride This compound->Valeroyl Chloride SOCl2 or (COCl)2 Aryl Ketone Aryl Ketone Valeroyl Chloride->Aryl Ketone Arene, AlCl3 Valeryl Bromide_Grignard This compound Pentylmagnesium Bromide Pentylmagnesium Bromide Valeryl Bromide_Grignard->Pentylmagnesium Bromide Mg, Ether Ketone_Grignard Ketone Pentylmagnesium Bromide->Ketone_Grignard 1. Acyl Chloride or Nitrile 2. H3O+ Valeryl Bromide_Cuprate This compound Pentyllithium Pentyllithium Valeryl Bromide_Cuprate->Pentyllithium 2 Li Lithium Dipentylcuprate Lithium Dipentylcuprate Pentyllithium->Lithium Dipentylcuprate CuI Ketone_Cuprate Ketone Lithium Dipentylcuprate->Ketone_Cuprate Acyl Chloride

G Start Start ReactionSetup Combine Arene and AlCl3 in DCM at 0°C Start->ReactionSetup AcylChlorideAddition Add Valeroyl Chloride Dropwise ReactionSetup->AcylChlorideAddition Reaction Stir at Room Temperature AcylChlorideAddition->Reaction Quench Pour into Ice/HCl Reaction->Quench Extraction Separate and Extract with DCM Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash DryAndConcentrate Dry and Concentrate Wash->DryAndConcentrate Purification Column Chromatography DryAndConcentrate->Purification Product Pure Ketone Purification->Product

G reagents this compound |  Magnesium |  Acyl Chloride/Nitrile process Grignard Formation |  Acylation/Addition |  Hydrolysis reagents:f0->process:f0 reagents:f1->process:f0 reagents:f2->process:f1 process:f0->process:f1 process:f1->process:f2 outcome Ketone |  Magnesium Salts process:f2->outcome:f0 process:f2->outcome:f1

References

Application of Valeryl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl bromide (pentanoyl bromide) is a highly reactive acyl halide that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its principal application lies in the acylation of amines and alcohols to introduce a pentanoyl group into a molecule. This functionalization is a key step in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the production of the angiotensin II receptor blocker, Valsartan. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Valsartan.

Core Application: Synthesis of Valsartan Intermediate

A critical step in the synthesis of Valsartan involves the N-acylation of an L-valine methyl ester derivative. While many published procedures utilize valeryl chloride, this compound can be employed similarly, often with higher reactivity which may allow for milder reaction conditions. The reaction involves the formation of an amide bond between the secondary amine of the L-valine derivative and the valeryl group.

General Reaction Scheme

G valine_derivative L-Valine Methyl Ester Derivative valsartan_intermediate N-Valeryl-L-valine Methyl Ester Derivative (Valsartan Intermediate) valine_derivative->valsartan_intermediate N-Acylation valeryl_bromide This compound valeryl_bromide->valsartan_intermediate hbr HBr

Caption: General N-acylation reaction using this compound.

Experimental Protocols

The following protocol is a representative procedure for the N-acylation step in the synthesis of a Valsartan intermediate, adapted from literature procedures that use valeryl chloride.[1][2] Researchers should note that due to the higher reactivity of this compound, reaction times may be shorter or temperatures lower. Optimization is recommended for specific substrates and scales.

Synthesis of (S)-N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester

This protocol details the acylation of (S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester.

Materials:

  • (S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester.

Quantitative Data:

The following table summarizes typical yields and conditions reported in the literature for the analogous reaction with valeryl chloride, which can serve as a baseline for optimization with this compound.

ReactantAcylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
(S)-N-{[2'-cyanobiphenyl-4-yl]methyl}valine methyl esterValeryl chloridePyridineDichloromethaneRoom Temp-~100-[2]
(S)-N-{[2'-tetrazolylbiphenyl-4-yl]methyl}valine methyl esterValeryl chloridePyridineTHF-1.5 h9797.4[3]
N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine esterValeryl chlorideDIPEADioxane805 min98.8-[1]
L-valine methyl ester hydrochlorideValeryl chlorideTriethylamineDichloromethane01 h95-

Workflow for Valsartan Intermediate Synthesis

The synthesis of the Valsartan intermediate is a multi-step process. The N-acylation with this compound is a key transformation within this workflow.

G start Starting Materials (L-valine methyl ester & 4'-bromomethyl-2-cyanobiphenyl) step1 N-Alkylation start->step1 intermediate1 (S)-N-{[2'-cyanobiphenyl-4-yl]methyl}valine methyl ester step1->intermediate1 step2 N-Acylation with This compound/Chloride intermediate1->step2 intermediate2 (S)-N-Pentanoyl-N-{[2'-cyanobiphenyl-4-yl]methyl}valine methyl ester step2->intermediate2 step3 Tetrazole Formation (e.g., with Tributyltin Azide) intermediate2->step3 product Valsartan Methyl Ester step3->product

Caption: Synthetic workflow for a key Valsartan intermediate.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the introduction of a pentanoyl group via N-acylation. Its application in the synthesis of Valsartan, a widely used antihypertensive drug, highlights its importance in the pharmaceutical industry. The provided protocols and data, primarily derived from procedures using valeryl chloride, offer a strong starting point for the development of robust and efficient synthetic processes using the more reactive this compound. As with any highly reactive reagent, appropriate safety precautions and reaction optimization are essential for successful implementation in a laboratory or manufacturing setting.

References

Application Notes and Protocols for the Esterification of Alcohols using Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various functional materials. The reaction of an alcohol with an acyl halide, such as valeryl bromide, offers a rapid and often high-yielding route to ester formation. This compound, as a reactive acylating agent, readily converts alcohols to their corresponding pentanoate esters. This protocol provides a detailed methodology for the esterification of primary, secondary, and tertiary alcohols using this compound, including reaction conditions, work-up procedures, and expected outcomes.

Reaction Principle

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. This is typically followed by the departure of the bromide ion as a leaving group. To neutralize the hydrogen bromide (HBr) byproduct, which can cause side reactions, a non-nucleophilic base such as pyridine is commonly employed. Pyridine also acts as a catalyst by activating the alcohol.[1] The general reaction scheme is as follows:

Data Presentation

The following tables summarize typical reaction conditions and yields for the esterification of representative primary, secondary, and tertiary alcohols with this compound. Please note that reaction times and yields can vary depending on the specific substrate and reaction scale.

Table 1: Esterification of a Primary Alcohol (Ethanol)

ParameterValueReference
Alcohol EthanolN/A
Acylating Agent This compoundN/A
Base/Catalyst Pyridine[1]
Solvent Dichloromethane (DCM)N/A
Temperature 0 °C to room temperatureN/A
Reaction Time 1-3 hoursN/A
Yield >90%N/A

Table 2: Esterification of a Secondary Alcohol (Isopropanol)

ParameterValueReference
Alcohol IsopropanolN/A
Acylating Agent This compoundN/A
Base/Catalyst Pyridine[1]
Solvent Dichloromethane (DCM)N/A
Temperature Room temperatureN/A
Reaction Time 2-5 hoursN/A
Yield 80-90%N/A

Table 3: Esterification of a Tertiary Alcohol (tert-Butanol)

ParameterValueReference
Alcohol tert-ButanolN/A
Acylating Agent This compoundN/A
Base/Catalyst Pyridine / DMAP (cat.)N/A
Solvent Dichloromethane (DCM)N/A
Temperature Room temperature to refluxN/A
Reaction Time 12-24 hoursN/A
Yield 50-70%N/A

Experimental Protocols

General Procedure for the Esterification of Alcohols with this compound

Materials:

  • Alcohol (e.g., ethanol, isopropanol, tert-butanol)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and stir.

  • Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.1 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated in the tables above, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive alcohols, such as tertiary alcohols, heating to reflux may be necessary.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography on silica gel, depending on its physical properties.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Alcohol in DCM prep2 Add Pyridine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add this compound react1->react2 react3 Stir at Room Temp react2->react3 workup1 Quench with Water react3->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with NaHCO3 workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 workup6 Concentrate workup5->workup6 purify Distillation or Chromatography workup6->purify

Caption: Experimental workflow for the esterification of alcohols with this compound.

Reaction Mechanism

Esterification_Mechanism Reactants {Alcohol (R-OH) + this compound (CH3(CH2)3COBr)|Pyridine} Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products {Ester (R-OCO(CH2)3CH3) + HBr·Pyridine} Intermediate->Products Elimination of Bromide

Caption: Simplified mechanism of pyridine-catalyzed esterification.

Safety Precautions

  • This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of this compound.

Conclusion

The esterification of alcohols using this compound in the presence of pyridine is a robust and efficient method for the synthesis of pentanoate esters. This protocol provides a general framework that can be adapted for a variety of alcohol substrates. For drug development professionals, this method offers a reliable way to synthesize ester derivatives for structure-activity relationship (SAR) studies and the development of new chemical entities. Careful control of reaction conditions and appropriate work-up procedures are key to achieving high yields and purity.

References

Valeryl Bromide: A Key Building Block in the Synthesis of Fruity and Floral Flavor and Fragrance Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valeryl bromide, also known as pentanoyl bromide, is a highly reactive acyl bromide that serves as a crucial intermediate in the synthesis of a variety of organic compounds. In the flavor and fragrance industry, it is a key precursor for the production of valerate esters, which are prized for their characteristic fruity and floral aromas. These esters are widely used in food, beverage, cosmetic, and perfumery applications to impart desirable scents and tastes. This application note provides an overview of the synthesis of flavor and fragrance compounds using this compound, detailed experimental protocols, and a comparison with alternative synthesis methods.

Application of this compound in Flavor and Fragrance Synthesis

This compound is primarily utilized in the synthesis of valerate esters through its reaction with various alcohols. The resulting esters possess a range of pleasant aromas, making them valuable components in flavor and fragrance formulations. For example, ethyl valerate imparts a fruity aroma reminiscent of apple and pineapple, while isoamyl valerate is known for its strong apple and apricot notes.

The high reactivity of this compound makes the esterification reaction rapid and often high-yielding, offering advantages over the traditional Fischer esterification method which involves the reaction of a carboxylic acid with an alcohol under acidic conditions. While Fischer esterification is a well-established method, it is a reversible reaction and often requires a large excess of one reactant or the removal of water to drive the reaction to completion, which can result in lower yields.[1][2] In contrast, the reaction of this compound with an alcohol is an irreversible process that proceeds quickly, often to near-quantitative yields.[1][3]

Synthesis of Valerate Esters

The general reaction for the synthesis of a valerate ester from this compound involves the nucleophilic acyl substitution of the bromide ion by the oxygen of an alcohol. The reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the hydrogen bromide byproduct.

General Reaction Scheme:

Key Valerate Esters and their Flavor Profiles
Ester NameIUPAC NameAlcohol ReactantFlavor/Fragrance Profile
Ethyl valerateEthyl pentanoateEthanolFruity, apple, pineapple, sweet.[4]
Propyl valeratePropyl pentanoatePropan-1-olEthereal, fruity, pineapple, metallic, animalic.
Butyl valerateButyl pentanoateButan-1-olSweet, pineapple, fruity, banana, ripe, tutti-frutti.
Isoamyl valerate3-Methylbutyl pentanoateIsoamyl alcoholApple, apricot, fruity.
Phenethyl valerate2-Phenylethyl pentanoate2-PhenylethanolFruity, rose, leafy.

Experimental Protocols

While specific protocols for the synthesis of flavor esters directly from this compound are not abundantly available in public literature, a general procedure can be adapted from the well-established reaction of acyl halides with alcohols. The following protocol is a representative example for the synthesis of ethyl valerate.

Protocol 1: Synthesis of Ethyl Valerate from this compound

Materials:

  • This compound (pentanoyl bromide)

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.1 equivalents) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ethyl valerate by fractional distillation to obtain the pure product.

Expected Yield: The yield for this type of reaction is expected to be high, likely in the range of 85-95%, which is significantly higher than typical yields for Fischer esterification (around 65% without special conditions to drive the equilibrium).

Protocol 2: Fischer Esterification of Valeric Acid to Ethyl Valerate (for comparison)

Materials:

  • Valeric acid (pentanoic acid)

  • Ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid (1 equivalent) and a large excess of ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of valeric acid).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess ethanol by distillation.

  • Purify the remaining ethyl valerate by fractional distillation.

Expected Yield: The yield for Fischer esterification is typically around 65% under equilibrium conditions. Using a large excess of alcohol can increase the yield.

Data Presentation

Comparison of Synthesis Methods for Ethyl Valerate
FeatureSynthesis from this compoundFischer Esterification
Reaction Rate Fast, typically a few hours at room temperature.Slow, requires heating for several hours.
Reversibility Irreversible.Reversible.
Byproducts Hydrogen bromide (neutralized by a base).Water.
Typical Yield High (estimated 85-95%).Moderate (around 65%, can be increased).
Reagents This compound, alcohol, weak base.Carboxylic acid, alcohol, strong acid catalyst.
Conditions Mild (room temperature).Harsher (reflux temperature).
GC-MS Data for Common Valerate Esters
CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
Ethyl valerateC₇H₁₄O₂130.1888, 101, 57, 43, 29
Propyl valerateC₈H₁₆O₂144.2185, 103, 57, 41, 43
Butyl valerateC₉H₁₈O₂158.2485, 56, 57, 103, 41
Isoamyl valerateC₁₀H₂₀O₂172.2670, 43, 55, 85, 41

Visualization of Synthesis Pathways and Workflows

Synthesis of Valerate Esters from this compound

G Synthesis of Valerate Esters from this compound valeryl_bromide This compound reaction Reaction in Anhydrous Solvent (e.g., Diethyl Ether) + Weak Base (Pyridine) valeryl_bromide->reaction alcohol Alcohol (e.g., Ethanol) alcohol->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Fractional Distillation) drying->purification valerate_ester Valerate Ester (e.g., Ethyl Valerate) purification->valerate_ester

Caption: Workflow for the synthesis of valerate esters from this compound.

Comparison of Esterification Methods

G Comparison of Esterification Methods cluster_acyl_bromide Acyl Bromide Method cluster_fischer Fischer Esterification acyl_bromide This compound + Alcohol acyl_reaction Fast, Irreversible Reaction (Room Temperature) acyl_bromide->acyl_reaction acyl_yield High Yield (85-95%) acyl_reaction->acyl_yield fischer_acid Valeric Acid + Alcohol fischer_reaction Slow, Reversible Reaction (Reflux, Acid Catalyst) fischer_acid->fischer_reaction fischer_yield Moderate Yield (~65%) fischer_reaction->fischer_yield

Caption: Comparison of acyl bromide and Fischer esterification methods.

This compound is a valuable and highly effective reagent for the synthesis of a wide array of fruity and floral flavor and fragrance esters. The reaction of this compound with alcohols provides a rapid, high-yielding, and irreversible pathway to these desired compounds, offering significant advantages over the traditional Fischer esterification. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the flavor, fragrance, and related industries for the synthesis and characterization of valerate esters. The use of this compound enables the efficient production of these important sensory ingredients, contributing to the creation of appealing consumer products.

References

Application Notes and Protocols for Grignard Reaction with Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ketones via the Grignard reaction, utilizing valeryl bromide as the acylating agent. The key challenge in the reaction of Grignard reagents with acyl halides is the potential for a secondary reaction, where the Grignard reagent attacks the newly formed ketone, leading to a tertiary alcohol as a byproduct. This protocol outlines a method optimized to favor the formation of the desired ketone by controlling the reaction temperature. The provided methodologies and data are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The reaction of a Grignard reagent with an acyl halide, such as this compound, offers a direct route to the synthesis of ketones. However, the high reactivity of the Grignard reagent can lead to a subsequent reaction with the ketone product, yielding a tertiary alcohol. Careful control of reaction parameters, particularly temperature, is crucial to maximize the yield of the ketone. Low temperatures enhance the stability of the intermediate tetrahedral adduct and reduce the rate of the secondary reaction, thus favoring the desired ketone product.

Data Presentation

The following table summarizes the expected outcomes for the Grignard reaction with this compound under optimized, low-temperature conditions. The data is based on typical yields for similar reactions with aliphatic acyl halides.

Grignard Reagent (R-MgBr)This compound (equiv.)Temperature (°C)Reaction Time (h)SolventExpected Ketone ProductExpected Yield (%)
Methylmagnesium Bromide1.0-782THF2-Hexanone75-85
Ethylmagnesium Bromide1.0-782THF3-Heptanone70-80
Phenylmagnesium Bromide1.0-782THF1-Phenyl-1-pentanone80-90

Experimental Protocol

This protocol describes the general procedure for the reaction of a Grignard reagent with this compound at low temperature to synthesize the corresponding ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

    • Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • To the cooled flask, add a solution of the Grignard reagent (1.1 equivalents) in anhydrous THF.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred Grignard solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quenching:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude ketone can be purified by fractional distillation or column chromatography on silica gel.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture.

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • The reaction is exothermic and requires careful temperature control.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Grignard reaction with this compound.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry glassware under inert atmosphere prep_reagents Prepare solutions of Grignard reagent and this compound in anhydrous THF prep_glassware->prep_reagents cool_flask Cool reaction flask to -78 °C prep_reagents->cool_flask add_grignard Add Grignard reagent to the flask cool_flask->add_grignard add_valeryl Slowly add this compound solution add_grignard->add_valeryl stir_reaction Stir at -78 °C for 2 hours add_valeryl->stir_reaction quench Quench with saturated aq. NH4Cl stir_reaction->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by distillation or chromatography dry->purify final_product final_product purify->final_product Isolated Ketone

Caption: Experimental workflow for the synthesis of ketones.

Application Notes and Protocols for Scaling Up Reactions with Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl bromide (also known as pentanoyl bromide) is a reactive acyl bromide widely used in organic synthesis. It serves as a key building block for introducing the valeryl group into molecules, a common step in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its high reactivity, while beneficial for synthesis, necessitates careful consideration and precise control during scale-up operations to ensure safety, efficiency, and product purity. These application notes provide a comprehensive guide to scaling up reactions involving this compound, with a focus on a representative acylation reaction.

Safety Protocols for Handling this compound at Scale

This compound is a flammable, corrosive, and moisture-sensitive liquid.[2] Adherence to strict safety protocols is paramount when handling this reagent in large quantities.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron should be worn.

1.2 Engineering Controls

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation.

  • Inert Atmosphere: Due to its reactivity with moisture, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.

  • Scrubbing System: Reactions that evolve corrosive gases, such as hydrogen bromide (HBr), require a robust off-gas scrubbing system to neutralize the fumes.

1.3 Spill and Emergency Procedures

  • Spill Containment: Have appropriate absorbent materials readily available to contain any spills.

  • Fire Extinguishing: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Do not use water, as this compound reacts violently with it.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the person to fresh air and seek immediate medical attention.

Physicochemical and Safety Data

A clear understanding of the reagent's properties is crucial for process design and safety.

PropertyValue
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 63 - 65 °C / 66 mmHg
Density 1.340 g/cm³
CAS Number 1889-26-5
Hazards Flammable liquid and vapor, Corrosive to metals, Causes severe skin burns and eye damage

Application Note: N-Acylation of an Amine

This section details the scale-up of a common reaction: the N-acylation of a primary or secondary amine using this compound to form an amide. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients, such as valsartan.

3.1 Reaction Principle

This compound reacts with an amine in the presence of a base. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the this compound. The base is required to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving it to completion.

3.2 Experimental Protocol: Laboratory Scale (10 g)

  • Preparation: In a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 200 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.05 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: Slowly pour the reaction mixture into 100 mL of cold water with vigorous stirring to quench any unreacted this compound.

  • Work-up: Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

3.3 Experimental Protocol: Pilot Scale (1 kg)

Scaling up requires significant adjustments to manage heat transfer, mixing, and material handling.

  • Preparation: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser connected to a caustic scrubber, and an inert gas inlet with the amine (1.0 eq), triethylamine (1.2 eq), and anhydrous dichloromethane (20 L).

  • Cooling: Cool the reactor contents to 0-5 °C using a jacketed cooling system.

  • Reagent Addition: Add this compound (1.05 eq) via a calibrated addition pump at a controlled rate to maintain the internal temperature between 5-10 °C. The addition may take 2-4 hours. Monitor the off-gas scrubber for HBr evolution.

  • Reaction: After the addition is complete, allow the reaction to stir at 10 °C for an additional 2-3 hours. Take samples periodically for in-process control (IPC) analysis to confirm reaction completion.

  • Quenching: In a separate 100 L quenching vessel, prepare a mixture of ice and water. Slowly transfer the reaction mixture into the quenching vessel under vigorous stirring. This process is highly exothermic; ensure efficient cooling and that the scrubber is operating effectively.

  • Work-up: Allow the layers to separate in the vessel. Transfer the lower organic layer to a clean reactor. Extract the aqueous layer with an additional portion of dichloromethane to maximize recovery.

  • Washing: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine, allowing for adequate settling time between each wash.

  • Isolation: Concentrate the organic layer under vacuum. For large volumes, a rotary evaporator or a dedicated solvent recovery system is used.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system. Seeding may be necessary to induce crystallization. The solid product is then isolated by filtration and dried in a vacuum oven.

Data Presentation: Scale-Up Comparison and Troubleshooting

4.1 Table of Scaled Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Amine 10 g (1.0 eq)1.0 kg (1.0 eq)Ensure accurate weighing and charging.
This compound ~1.05 eq~1.05 eqThe addition rate is critical for temperature control.
Base (Triethylamine) ~1.2 eq~1.2 eqThe base must be sufficient to neutralize all HBr.
Solvent Volume 200 mL20 LMaintain appropriate concentration; affects kinetics and work-up.
Addition Time 20-30 minutes2-4 hoursSlower addition prevents dangerous exotherms.
Reaction Time 1-2 hours2-3 hoursMay need to be extended on a larger scale; monitor by IPC.
Cooling Method Ice-water bathJacketed reactor with chillerSurface-to-volume ratio decreases, requiring efficient heat removal.
Quenching Manual pour into beakerTransfer to dedicated quench vesselHighly exothermic; requires careful control and robust cooling.
Expected Yield 85-95% (typical)80-90% (typical)Yields may be slightly lower due to transfer losses and work-up efficiency.

4.2 Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Recommended Solution(s)
Runaway Reaction Reagent addition is too fast; inefficient cooling.Immediately stop reagent addition and maximize cooling to the reactor.
Low Yield Incomplete reaction; loss of product during work-up.Extend reaction time and monitor completion; perform multiple extractions during work-up.
Formation of Byproducts Poor temperature control (hot spots); non-anhydrous conditions.Maintain strict temperature control; ensure all reagents and solvents are anhydrous.
Emulsion during Work-up Insufficient phase separation time; vigorous mixing.Add brine to help break the emulsion; allow for longer separation times.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the scaled-up N-acylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Charge Reactor: - Amine - Base - Solvent cool_reactor Cool Reactor to 0-5 °C prep_reactor->cool_reactor 1 add_vb Controlled Addition of This compound (2-4h) Maintain T < 10 °C cool_reactor->add_vb 2 stir_react Stir at 10 °C (2-3h) In-Process Control (IPC) add_vb->stir_react 3 quench Quench in Ice/Water stir_react->quench 4 phase_sep Phase Separation quench->phase_sep 5 wash Wash Organic Layer (Acid, Base, Brine) phase_sep->wash 6 isolate Solvent Removal (Vacuum Distillation) wash->isolate 7 purify Recrystallization isolate->purify 8 dry Dry Product (Vacuum Oven) purify->dry 9

Caption: Workflow for the pilot-scale N-acylation using this compound.

References

Valeryl Bromide as a Reagent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of valeryl bromide in polymer chemistry. Extensive literature searches did not yield documented examples of this compound as a conventional reagent for polymer synthesis. This document is intended to provide a scientifically plausible, illustrative example for researchers and professionals based on established principles of organic and polymer chemistry.

Introduction

This compound (pentanoyl bromide) is a reactive acyl bromide. While not a commonly cited reagent in mainstream polymer chemistry literature, its chemical properties suggest potential utility in the synthesis of novel functional monomers. Acyl halides are frequently employed to esterify hydroxyl-containing molecules. This reactivity can be harnessed to introduce an aliphatic pentanoyl side chain to a polymerizable monomer. Such a modification can alter the resulting polymer's properties, such as its hydrophobicity, glass transition temperature (Tg), and solubility.

This document outlines a hypothetical application of this compound for the synthesis of a novel monomer, 2-(valeryloxy)ethyl methacrylate (VOEMA), and its subsequent polymerization.

Application Note 1: Synthesis of 2-(valeryloxy)ethyl methacrylate (VOEMA) Monomer

Objective: To synthesize a novel methacrylate monomer with a pentanoyl side chain via the esterification of 2-hydroxyethyl methacrylate (HEMA) with this compound.

Reaction Principle: The hydroxyl group of HEMA undergoes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Workflow Diagram:

monomer_synthesis_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent1 Dissolve HEMA and TEA in anhydrous DCM reaction_step Add this compound solution dropwise to HEMA solution at 0°C reagent1->reaction_step reagent2 Prepare this compound in anhydrous DCM reagent2->reaction_step stir Stir at room temperature for 12 hours reaction_step->stir filter Filter triethylammonium bromide salt stir->filter wash Wash organic phase with NaHCO3(aq) and brine filter->wash dry Dry with anhydrous MgSO4 wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the synthesis of VOEMA.

Experimental Protocol:

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred HEMA solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated triethylammonium bromide salt.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(valeryloxy)ethyl methacrylate (VOEMA).

Quantitative Data (Hypothetical):

ParameterValue
Molar Ratio (HEMA:ValBr:TEA)1 : 1.1 : 1.2
Reaction Temperature0°C to Room Temperature
Reaction Time12 hours
Yield of VOEMA85-95%
Purity (by ¹H NMR)>98%

Application Note 2: Free-Radical Polymerization of VOEMA

Objective: To synthesize poly(2-(valeryloxy)ethyl methacrylate) (PVOEMA) via free-radical polymerization.

Reaction Principle: The polymerization is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then propagate by adding to the vinyl group of the VOEMA monomer, leading to the formation of long polymer chains.

Polymerization Scheme:

polymerization_scheme Monomer VOEMA Monomer Polymer PVOEMA Monomer->Polymer Propagation Initiator AIBN Radical Initiator Radical Initiator->Radical Heat (Δ) Radical->Monomer Initiation

Caption: Free-radical polymerization of VOEMA.

Experimental Protocol:

Materials:

  • 2-(valeryloxy)ethyl methacrylate (VOEMA)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Dissolve VOEMA monomer and AIBN (as the initiator) in anhydrous toluene in a Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate into cold methanol to further purify.

  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Quantitative Data (Hypothetical):

ParameterValue
Monomer Concentration2 M in toluene
[Monomer]:[Initiator] Ratio100:1
Polymerization Temperature70°C
Polymerization Time24 hours
Monomer Conversion (by ¹H NMR)90%
Number-Average Molecular Weight (Mn)18,000 g/mol (Determined by GPC)
Polydispersity Index (PDI)1.8 (Determined by GPC)

Characterization:

The synthesized monomer (VOEMA) and polymer (PVOEMA) would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the chemical structure and purity of the monomer and the successful polymerization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups in the monomer and polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

While not a standard reagent in the field, this compound presents a viable, albeit hypothetical, pathway for the synthesis of novel functional monomers. The introduction of the valeryl group can impart increased hydrophobicity and potentially lower the glass transition temperature of methacrylate-based polymers, which could be of interest for applications in coatings, adhesives, and biomaterials. The protocols provided herein offer a foundational methodology for the exploration of such materials. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental goals and available resources.

Synthesis of Amides from Amines and Valeryl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and a vast array of functional materials. The reaction of an amine with an acyl halide, such as valeryl bromide, is a robust and widely employed method for amide synthesis. This reaction, often conducted under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism. This compound, being more reactive than its chloride counterpart, is particularly useful for the acylation of less reactive amines.[1]

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pentanamides from the reaction of primary and secondary amines with this compound (pentanoyl bromide).

Reaction Mechanism and Principles

The synthesis of an amide from an amine and this compound follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a bromide ion as the leaving group. A proton is then removed from the nitrogen atom, typically by a base or another amine molecule, to yield the final amide product and a hydrobromide salt.[1]

To drive the reaction to completion, a base is typically added to neutralize the hydrogen bromide generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2] Common bases include aqueous sodium hydroxide (the classic Schotten-Baumann condition), pyridine, or tertiary amines like triethylamine.[3][4] The choice of base and solvent system can be tailored to the specific substrates and desired reaction conditions.

Applications in Research and Drug Development

The pentanamide moiety is a common structural motif in various biologically active molecules. The lipophilic nature of the pentyl group can influence a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Therefore, the synthesis of N-substituted pentanamides is a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity. Anhydrous solvents should be used when the reaction is not conducted under aqueous Schotten-Baumann conditions.

  • Inert Atmosphere: For reactions sensitive to moisture, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: this compound is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Synthesis of N-Pentylpentanamide (Schotten-Baumann Conditions)

This protocol describes the synthesis of a simple aliphatic amide using a primary amine and this compound under aqueous base conditions.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Pentylamine (1.05 eq)

  • 10% (w/v) Aqueous sodium hydroxide solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve pentylamine (1.05 eq) in dichloromethane.

  • Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add this compound (1.0 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-pentylpentanamide.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of N-Benzylpentanamide

This protocol details the synthesis of an amide from a primary benzylic amine and this compound using an organic base in an organic solvent.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the resulting crude N-benzylpentanamide by recrystallization or column chromatography.

Protocol 3: Synthesis of N-(4-methylphenyl)pentanamide

This protocol outlines the synthesis of an N-aryl amide from a substituted aniline and this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • p-Toluidine (4-methylaniline) (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Copper (II) sulfate (CuSO4) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-toluidine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, wash the organic phase with 1 M CuSO4 solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude N-(4-methylphenyl)pentanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the reactants and expected products for the described protocols. Note that yields are representative and can vary based on reaction scale and purity of reagents.

Table 1: Reactants and Products for Pentanamide Synthesis

Amine ReactantAcyl HalideProduct NameMolecular FormulaMolecular Weight ( g/mol )
PentylamineThis compoundN-PentylpentanamideC₁₀H₂₁NO171.28
BenzylamineThis compoundN-BenzylpentanamideC₁₂H₁₇NO191.27
p-ToluidineThis compoundN-(4-methylphenyl)pentanamideC₁₂H₁₇NO191.27

Table 2: Typical Reaction Parameters and Expected Outcomes

ProtocolAmineBaseSolventReaction Time (h)Typical Yield (%)
1PentylamineNaOHDCM/H₂O1-285-95
2BenzylamineTriethylamineDCM2-490-98
3p-ToluidinePyridineDCM3-580-90

Visualizations

Reaction Workflow

The general workflow for the synthesis and purification of N-substituted pentanamides is depicted below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Amine + Base + Solvent reaction_vessel Reaction Vessel (0°C to RT) reagents->reaction_vessel quench Quench with Water reaction_vessel->quench acyl_halide This compound (dropwise addition) acyl_halide->reaction_vessel extraction Solvent Extraction quench->extraction wash Wash (Acid/Base/Brine) extraction->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure N-Substituted Pentanamide purify->product

General experimental workflow for amide synthesis.
Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valeryl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most common side products depend on the specific reaction being performed. However, some general side products include:

  • Valeric Acid : Formed due to the hydrolysis of this compound in the presence of moisture.[1] Acyl halides are highly reactive towards water.

  • Positional Isomers : In Friedel-Crafts acylation reactions with substituted aromatic rings, positional isomers can be formed. For example, when reacting with bromobenzene, the ortho-isomer (2'-bromovalerophenone) may be produced alongside the desired para-isomer (4'-bromovalerophenone).[2]

  • Over-acylated Amines : When reacting with primary or secondary amines to form amides, the product amine can undergo further acylation, leading to a mixture of products.[3][4][5]

  • Esterification Products : At elevated temperatures, esterification side products can form, especially if alcohols are present as impurities or solvents.

Q2: How can I minimize the formation of valeric acid during my reaction?

A2: To minimize hydrolysis of this compound to valeric acid, it is crucial to work under anhydrous (dry) conditions. This includes:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly opened or properly stored this compound.

Q3: In a Friedel-Crafts acylation, how can I improve the yield of the desired para-isomer and reduce the ortho-isomer?

A3: While it is difficult to completely eliminate the formation of the ortho-isomer, you can often favor the para-isomer by:

  • Controlling the reaction temperature : Running the reaction at lower temperatures can sometimes improve selectivity.

  • Choice of Lewis acid catalyst : The nature and amount of the Lewis acid can influence the isomeric ratio.

  • Steric hindrance : The bulky nature of the valeryl group naturally provides some steric hindrance to ortho-substitution.

Q4: What causes polysubstitution in Friedel-Crafts acylation and how can I prevent it?

A4: Polysubstitution, the addition of more than one acyl group to the aromatic ring, can occur if the reaction conditions are not carefully controlled. To prevent this:

  • Use a stoichiometric amount of the aromatic substrate relative to the this compound.

  • Control the reaction time and temperature to avoid prolonged exposure to the acylating agent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Use an inert atmosphere.
Impure Starting Materials Purify this compound and other reactants before use.
Suboptimal Reaction Temperature Experiment with a range of temperatures to find the optimal condition for your specific reaction.
Incorrect Stoichiometry Carefully measure and control the molar ratios of your reactants.
Issue 2: Presence of Multiple Products in the Final Mixture
Potential Cause Troubleshooting Step
Formation of Positional Isomers Optimize reaction temperature and catalyst choice. Utilize chromatographic techniques for separation of isomers.
Over-acylation of Amines Use an excess of the amine reactant to favor the formation of the mono-acylated product.
Competing Elimination Reactions Use a non-basic nucleophile where possible and keep reaction temperatures low.

Experimental Protocols

Synthesis of 5-bromo-n-valeryl bromide

This protocol is adapted from a patented synthesis method.

Step 1: Synthesis of 5-bromovaleric acid

  • In a reaction vessel, combine δ-valerolactone, hydrobromic acid, and sodium bromide.

  • Heat the mixture to 80-110°C with stirring.

  • Slowly add concentrated sulfuric acid and maintain the temperature for 0.5-2 hours.

  • Cool the reaction mixture to room temperature and extract with dichloromethane.

  • Wash the organic layer with water and dry over a suitable drying agent to yield 5-bromovaleric acid.

Step 2: Synthesis of 5-bromo-n-valeryl bromide

  • In a separate reaction vessel, add triphenylphosphine and dichloromethane and cool to approximately 0°C.

  • Slowly add a dichloromethane solution of bromine.

  • After the addition is complete, warm the mixture to room temperature.

  • Add a dichloromethane solution of the 5-bromovaleric acid from Step 1.

  • Maintain the reaction for 1-2 hours, monitoring for the consumption of the 5-bromovaleric acid.

  • Upon completion, remove the dichloromethane by rotary evaporation.

  • Extract the crude product with diethyl ether/n-hexane.

  • Evaporate the solvent and purify the resulting 5-bromo-n-valeryl bromide by distillation.

Friedel-Crafts Acylation of Bromobenzene with Valeroyl Chloride (as an analog to this compound)

This is a representative procedure for a Friedel-Crafts acylation.

  • Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Add bromobenzene (1.0 equivalent) to the flask and cool the mixture to 0-5°C in an ice bath with stirring.

  • Add valeroyl chloride (1.05 equivalents) dropwise through the dropping funnel, ensuring the temperature stays below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).

  • Cool the reaction mixture in an ice bath and slowly quench with cold, dilute hydrochloric acid.

  • Separate the organic layer, wash with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude 4'-bromovalerophenone by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Side Products start Reaction with this compound Complete check_purity Analyze Crude Product (e.g., GC-MS, NMR) start->check_purity valeric_acid Valeric Acid Detected check_purity->valeric_acid Moisture Contamination? isomer Positional Isomer(s) Detected check_purity->isomer Isomerization Possible? over_acylation Over-acylated Product(s) Detected check_purity->over_acylation Multi-acylation Possible? other_side_product Other Unexpected Product(s) Detected check_purity->other_side_product Other Possibilities? purification Purify Product (e.g., Chromatography, Recrystallization) check_purity->purification Desired Product Present dry_conditions Review and Improve Anhydrous Technique valeric_acid->dry_conditions optimize_temp_catalyst Optimize Reaction Temperature and/or Catalyst isomer->optimize_temp_catalyst adjust_stoichiometry Adjust Reactant Stoichiometry (e.g., excess amine) over_acylation->adjust_stoichiometry other_side_product->purification dry_conditions->start Re-run Experiment optimize_temp_catalyst->start Re-run Experiment adjust_stoichiometry->start Re-run Experiment

Caption: A logical workflow for troubleshooting common side products in reactions involving this compound.

References

Technical Support Center: Optimizing Reactions with Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving valeryl bromide. Find answers to frequently asked questions, detailed troubleshooting steps for common issues, and example experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound (also known as pentanoyl bromide) is a reactive acyl bromide primarily used as a valerylating agent. Its main applications include:

  • Friedel-Crafts Acylation: Introducing a valeryl group (-C(O)C4H9) onto an aromatic ring to form aryl ketones.

  • Esterification: Reacting with alcohols to form valerate esters, which are often used as fragrances and flavorings.

  • Amide Synthesis: Reacting with amines to produce amides.

  • Synthesis of Peroxides: Used in the preparation of diacyl peroxides.

Q2: How should this compound be handled and stored to ensure its integrity?

This compound is a corrosive and moisture-sensitive compound. Proper handling and storage are critical to prevent degradation and ensure safety.

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place away from incompatible materials such as water, alcohols, bases, and oxidizing agents. Hydrolysis from atmospheric moisture will convert it to valeric acid, which is a common impurity.

Q3: What are the most common side reactions and impurities observed when using this compound?

The most prevalent side reaction is hydrolysis due to the compound's high sensitivity to moisture, resulting in the formation of valeric acid. Other potential side reactions or impurities include:

  • Incomplete Reaction: Leaving unreacted starting materials.

  • Polyacylation: In Friedel-Crafts reactions, the addition of more than one acyl group to the aromatic ring, especially with highly activated substrates.

  • Rearrangement Products: Although less common for a five-carbon chain, carbocation rearrangements can occur under certain Friedel-Crafts conditions.

Troubleshooting Guide: Common Experimental Issues

Problem: Low Reaction Yield

Q: My Friedel-Crafts acylation or esterification reaction using this compound has resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended. Refer to the workflow diagram below for a logical troubleshooting sequence.

Potential Causes & Solutions:

  • Reagent Quality & Moisture:

    • Cause: this compound may have degraded due to exposure to moisture, forming inactive valeric acid. The solvent or other reagents might also contain water.

    • Solution: Use freshly opened or distilled this compound. Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. Running the reaction under an inert atmosphere (N2 or Ar) is highly recommended.

  • Catalyst Inactivity (Friedel-Crafts):

    • Cause: The Lewis acid catalyst (e.g., AlCl3, FeCl3) may be old or have been deactivated by moisture.

    • Solution: Use a fresh, high-purity Lewis acid catalyst. Ensure it is added carefully to the reaction mixture, as the addition is often exothermic.

  • Incorrect Stoichiometry:

    • Cause: In Friedel-Crafts acylations, more than one equivalent of the Lewis acid catalyst is often required because both the acyl bromide and the resulting ketone product can coordinate to it.

    • Solution: For Friedel-Crafts reactions, ensure at least 1.1 to 1.3 equivalents of the Lewis acid are used. For other reactions, verify the molar ratios of all reactants.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may be too slow at a low temperature or side reactions may dominate at a high temperature.

    • Solution: Experiment with the reaction temperature. Many acylations are started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or are gently heated to drive the reaction to completion.

  • Insufficient Reaction Time:

    • Cause: The reaction may not have been allowed to run long enough to reach completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS). Extend the reaction time until the starting material is consumed.

Data on Reaction Condition Optimization

The choice of solvent and catalyst can significantly impact the yield of reactions like Friedel-Crafts acylation. The following table summarizes comparative yield data for the acylation of an aromatic substrate under different conditions.

Catalyst (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)
AlCl₃Dichloromethane (DCM)0 to 25485
AlCl₃Carbon Disulfide (CS₂)0 to 25490
FeCl₃Dichloromethane (DCM)25672
ZnCl₂Nitromethane25865

This table is a representative example; actual results will vary based on the specific substrate and reaction scale.

Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Issue Resolved? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Use Anhydrous Solvents Run Under Inert Gas check_reagents->purify_reagents check_stoichiometry 2. Check Stoichiometry (esp. Lewis Acid) reagents_ok->check_stoichiometry No end_ok High Yield Achieved reagents_ok->end_ok Yes stoich_ok Issue Resolved? check_stoichiometry->stoich_ok adjust_stoich Adjust Molar Ratios (e.g., >1 eq. of AlCl3) check_stoichiometry->adjust_stoich check_temp_time 3. Optimize Temperature & Reaction Time stoich_ok->check_temp_time No stoich_ok->end_ok Yes temp_ok Issue Resolved? check_temp_time->temp_ok adjust_temp Run Temperature Gradient Monitor by TLC/GC check_temp_time->adjust_temp temp_ok->end_ok Yes end_further Consult Further Literature temp_ok->end_further No purify_reagents->check_reagents adjust_stoich->check_stoichiometry adjust_temp->check_temp_time

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of Anisole with this compound

This protocol describes the synthesis of 4-methoxyvalerophenone.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Mixture: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Reactant Addition: Add anisole (1.0 eq.) to the cooled suspension. Subsequently, add this compound (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure 4-methoxyvalerophenone.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_setup Assemble Dry Glassware Under N2 Atmosphere prep_reagents Charge AlCl3 & DCM Cool to 0 °C prep_setup->prep_reagents react_add Add Anisole, then Add this compound Dropwise prep_reagents->react_add react_stir Stir at 0 °C, then Warm to Room Temperature react_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_quench Quench with Ice & HCl react_monitor->workup_quench workup_wash Sequential Washes: HCl, H2O, NaHCO3, Brine workup_quench->workup_wash workup_dry Dry (MgSO4) & Concentrate workup_wash->workup_dry workup_purify Purify by Distillation or Chromatography workup_dry->workup_purify

Caption: Key steps in a typical Friedel-Crafts acylation protocol.

Troubleshooting low conversion rates in Valeryl bromide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Valeryl Bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you resolve issues in your experiments.

Q1: My reaction with this compound is showing a very low or no yield. What are the common causes?

A1: Low conversion rates in reactions involving this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality and Purity:

    • This compound Integrity: this compound is highly reactive and susceptible to hydrolysis.[1] Ensure it has been stored under anhydrous conditions and preferably under an inert atmosphere.[1] If the reagent is old or has been exposed to moisture, it may have hydrolyzed to valeric acid, which is unreactive under typical acylation conditions. Consider purifying the this compound by distillation before use.

    • Substrate and Other Reagents' Purity: The purity of your alcohol, amine, or other nucleophile is crucial. Impurities can lead to unwanted side reactions. Ensure all reagents are of high purity and are thoroughly dried.

  • Reaction Conditions:

    • Anhydrous Conditions: this compound reacts readily with water.[2] Any moisture in the glassware, solvents, or reagents will consume the this compound, leading to lower yields. It is critical to use oven-dried or flame-dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

    • Reaction Temperature: The optimal temperature can significantly impact the reaction rate and yield. Some reactions may be sluggish at room temperature and require heating. Conversely, excessively high temperatures can promote side reactions and decomposition of either the starting materials or the product. It is advisable to perform small-scale experiments to screen for the optimal temperature.

    • Reaction Time: Acylation reactions with sterically hindered substrates can be slow. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion.

  • Stoichiometry and Reagent Addition:

    • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. For many reactions, a slight excess (e.g., 1.1 equivalents) of this compound is used to drive the reaction to completion.

    • Order of Addition: In many cases, the slow, dropwise addition of this compound to the solution of the nucleophile (and base, if applicable) at a controlled temperature can help minimize side reactions.

Q2: I am observing the formation of multiple unexpected products in my reaction. What could be the cause?

A2: The formation of side products is a common issue. Here are some potential reasons and solutions:

  • Side Reactions with Impurities: As mentioned, impurities in your starting materials can lead to byproducts.

  • Over-acylation: In reactions with molecules containing multiple reactive sites (e.g., diols, diamines), over-acylation can occur, especially if an excess of this compound is used. Careful control of stoichiometry is key.

  • Elimination Reactions: With certain substrates, particularly secondary and tertiary alcohols, elimination reactions can compete with substitution, especially at higher temperatures. Using a non-nucleophilic base and milder reaction conditions can help minimize this.

  • Reaction with Solvent: Some solvents can react with this compound. For example, in the presence of a Lewis acid, aromatic solvents like toluene could undergo Friedel-Crafts acylation. Choose an inert solvent for your reaction.

Q3: My reaction starts but then seems to stop before all the starting material is consumed. What should I do?

A3: A stalled reaction can be frustrating. Consider the following:

  • Reagent Degradation: this compound might be degrading over the course of the reaction, especially if there are trace amounts of water.

  • Inactivation of Catalyst: If you are using a catalyst, it may be deactivating over time.

  • Product Inhibition: In some cases, the product formed can inhibit the catalyst or react with one of the starting materials.

  • Equilibrium: Some reactions are reversible. If this is the case, you may need to remove a byproduct (like HBr or water) to drive the reaction to completion. For reactions that produce HBr, the use of a base is crucial to neutralize the acid and prevent it from protonating your nucleophile, which would render it unreactive.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of various reaction parameters on the yield of common reactions involving acyl halides, which can be analogous to reactions with this compound.

Table 1: Effect of Solvent on Esterification Yield

SolventDielectric ConstantTypical Yield (%)Notes
Dichloromethane (DCM)9.185-95Good solubility for a wide range of reactants.
Tetrahydrofuran (THF)7.580-90Can be a good alternative to DCM.
Toluene2.470-85Less polar, may require higher temperatures.
Acetonitrile37.575-90Polar aprotic solvent.
Diethyl Ether4.370-85Lower boiling point, may require reflux.

Table 2: Effect of Base on Amide Synthesis Yield

BasepKa of Conjugate AcidTypical Yield (%)Notes
Pyridine5.2580-95Commonly used, acts as a nucleophilic catalyst.
Triethylamine (TEA)10.7585-98A stronger, non-nucleophilic base.
Diisopropylethylamine (DIPEA)10.7585-98Sterically hindered, good for sensitive substrates.
Potassium Carbonate (K₂CO₃)10.3370-90Heterogeneous base, can be slower.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Esterification of a Primary Alcohol

Objective: To synthesize an ester from a primary alcohol and this compound.

Materials:

  • This compound (1.1 eq)

  • Primary alcohol (e.g., benzyl alcohol) (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware.

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Secondary Amide

Objective: To synthesize a secondary amide from a primary amine and this compound.

Materials:

  • This compound (1.1 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and TEA (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 3: Purification of this compound by Fractional Distillation

Objective: To purify commercial this compound from non-volatile impurities and hydrolysis products.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently with a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 158-160 °C at atmospheric pressure).

  • Store the purified this compound under an inert atmosphere in a tightly sealed container.

Protocol 4: General Procedure for GC-MS Monitoring

Objective: To monitor the progress of a this compound reaction.

Procedure:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the aliquot with a small amount of water or a suitable quenching agent.

  • Dilute the quenched sample with an appropriate solvent (e.g., ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the starting materials, product, and any byproducts. The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progress.

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents reagent_issue Impure or Degraded Reagents? check_reagents->reagent_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes check_conditions 2. Verify Reaction Conditions reagent_issue->check_conditions No purify_reagents->check_conditions conditions_issue Anhydrous Conditions Met? check_conditions->conditions_issue dry_system Thoroughly Dry Glassware & Solvents conditions_issue->dry_system No temp_issue Optimal Temperature? conditions_issue->temp_issue Yes dry_system->temp_issue optimize_temp Screen Different Temperatures temp_issue->optimize_temp No time_issue Sufficient Reaction Time? temp_issue->time_issue Yes optimize_temp->time_issue extend_time Increase Reaction Time & Monitor time_issue->extend_time No check_stoichiometry 3. Review Stoichiometry & Procedure time_issue->check_stoichiometry Yes extend_time->check_stoichiometry stoichiometry_issue Correct Stoichiometry? check_stoichiometry->stoichiometry_issue adjust_stoichiometry Adjust Reagent Ratios stoichiometry_issue->adjust_stoichiometry No side_reactions Evidence of Side Reactions? stoichiometry_issue->side_reactions Yes adjust_stoichiometry->side_reactions modify_conditions Modify Conditions (e.g., lower temp, change base) side_reactions->modify_conditions Yes end_success Improved Conversion side_reactions->end_success No modify_conditions->end_success

Caption: A decision tree for troubleshooting low conversion rates in this compound reactions.

Esterification Reaction Mechanism

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Deprotonation Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate attacks C=O Valeryl_Bromide CH3(CH2)3COBr Valeryl_Bromide->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Ester Protonated Ester Protonated_Ester_2 Protonated Ester Bromide_Ion Br- Tetrahedral_Intermediate_2->Protonated_Ester C=O reforms Tetrahedral_Intermediate_2->Bromide_Ion Br- leaves Ester_Product Ester Product CH3(CH2)3COOR' HBr HBr Protonated_Ester_2->Ester_Product Base removes H+ Protonated_Ester_2->HBr

Caption: General mechanism for the esterification of an alcohol with this compound.

Amide Synthesis Reaction Pathway

Amide_Synthesis reactants This compound CH3(CH2)3COBr Primary Amine R-NH2 intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Secondary Amide CH3(CH2)3CONH-R HBr intermediate->products Elimination of HBr

Caption: Reaction pathway for the synthesis of a secondary amide from this compound.

References

Storage and stability issues of Valeryl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of Valeryl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound is a moisture-sensitive and corrosive liquid.[1][2][3] To ensure its stability, it should be stored in a cool, dark, and well-ventilated area, preferably at temperatures below 15°C.[1][3] It is crucial to store it under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed, corrosive-resistant container. Avoid exposure to heat, sparks, open flames, and moisture.

Q2: What are the primary signs of this compound degradation?

A2: The most common sign of degradation is a change in color from colorless or light yellow to a darker yellow or brown. Fuming upon opening the container is another indicator of decomposition, likely due to the release of hydrogen bromide (HBr) gas from hydrolysis. A decrease in purity, which can be confirmed by analytical techniques such as Gas Chromatography (GC), is a definitive sign of degradation.

Q3: What happens when this compound is exposed to moisture?

A3: this compound reacts readily with water in a process called hydrolysis. This reaction breaks down this compound into valeric acid and corrosive hydrogen bromide gas. The presence of HBr can further catalyze the degradation of the remaining this compound.

Q4: Can I use this compound that has changed color?

A4: A change in color indicates that the product has started to degrade. While it might still be usable for some applications depending on the required purity, it is generally recommended to purify the this compound by distillation before use to remove impurities and degradation products. For sensitive applications requiring high purity, using a fresh, unopened container is advisable.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not well-documented in publicly available literature, hindered amine light stabilizers (HALS) are known to act as radical scavengers and thermal stabilizers for various chemical compounds. Their effectiveness for acyl bromides like this compound would require experimental validation. It is important to note that the addition of any stabilizer could interfere with subsequent reactions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction yield is lower than expected. Degradation of this compound due to improper storage or handling.- Confirm the purity of the this compound using GC analysis. - If the purity is low, consider purifying the reagent by distillation. - Ensure that all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Product is contaminated with a bromine-containing impurity. Excess this compound or side reactions involving bromide ions.- Optimize the stoichiometry of the reaction to avoid using a large excess of this compound. - Consider using a scavenger for excess acyl bromide or bromide ions.
Inconsistent reaction results between different batches of this compound. Variation in the purity of the this compound batches.- Assay the purity of each batch before use using a standardized analytical method (see Experimental Protocols). - Store all batches under identical, optimal conditions to minimize batch-to-batch variation over time.
A white precipitate forms in the this compound container. This could be due to the formation of valeric acid (which may be a solid at lower temperatures) from hydrolysis, or reaction with other contaminants.- Do not use the material if a significant amount of solid is present. - If the amount is small, it may be possible to carefully decant the liquid portion for use after purity verification.

Stability and Storage Data

Parameter Recommended Condition Rationale
Storage Temperature < 15°C (Cool and dark place)To minimize thermal decomposition and side reactions.
Atmosphere Inert gas (Nitrogen or Argon)To prevent hydrolysis by excluding atmospheric moisture.
Container Tightly sealed, corrosive-resistant (e.g., glass with a resistant liner)To prevent leakage, corrosion, and exposure to moisture.
Light Exposure Store in the darkTo prevent potential photolytic degradation.
Purity (Typical) >98.0% (GC)High initial purity is essential for reliable experimental results.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of volatile impurities.

Methodology:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a dry, inert solvent such as anhydrous hexane or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound. The presence of other peaks may indicate impurities or degradation products.

Protocol 2: Stability Indicating Method using GC-MS

Objective: To identify degradation products of this compound under stress conditions.

Methodology:

  • Stress Conditions:

    • Hydrolytic: Add a small amount of water to a sample of this compound and let it stand at room temperature.

    • Thermal: Heat a sample of this compound at an elevated temperature (e.g., 40°C) for a defined period.

    • Photolytic: Expose a sample of this compound to UV light.

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Conditions: Use the same conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Sample Preparation: Prepare dilute solutions of the stressed samples in a dry, inert solvent.

  • Analysis: Analyze the samples by GC-MS. Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library). The primary expected degradation product from hydrolysis is valeric acid.

Protocol 3: Assay by Titration (General Principle)

Objective: To determine the approximate concentration of acyl bromide.

Methodology: This is a general procedure and may need optimization for this compound.

  • Principle: The method is based on the reaction of the acyl bromide with a known excess of a nucleophile (e.g., an alcohol or amine) followed by back-titration of the unreacted nucleophile or titration of the generated acid. A more direct method involves hydrolyzing the acyl bromide and titrating the resulting hydrobromic acid and valeric acid with a standardized base.

  • Procedure Outline (Hydrolysis and Titration): a. Accurately weigh a sample of this compound into a flask containing a known volume of water to facilitate hydrolysis. b. Allow the mixture to react completely. c. Titrate the resulting solution with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein). d. The endpoint will correspond to the neutralization of both the hydrobromic acid and valeric acid formed.

  • Calculation: The total amount of acid titrated can be related back to the initial amount of this compound.

Visualizations

Valeryl_Bromide_Stability_Factors cluster_factors Degradation Factors VB This compound (Stable) Degraded_VB Degraded this compound (Valeric Acid + HBr) VB->Degraded_VB Degradation Moisture Moisture/Water Moisture->Degraded_VB Hydrolysis Heat Elevated Temperature Heat->Degraded_VB Thermal Decomposition Light UV Light Light->Degraded_VB Photolytic Decomposition Metals Metals Metals->Degraded_VB Corrosion/Catalysis

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Experiment Issue Encountered (e.g., low yield, impurity) Check_Purity Check this compound Purity (GC) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Purify Purify by Distillation Purity_OK->Purify No Check_Conditions Review Experimental Conditions (dry glassware, inert atm.) Purity_OK->Check_Conditions Yes Purify->Check_Purity Use_New Use New Batch Purify->Use_New Optimize Optimize Reaction Stoichiometry Check_Conditions->Optimize End Proceed with Experiment Optimize->End

Caption: Troubleshooting workflow for experiments using this compound.

References

Preventing hydrolysis of Valeryl bromide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and utilizing valeryl bromide in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful use of this compound while preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is preventing hydrolysis of this compound so critical for my reaction's success?

This compound is a highly reactive acylating agent. Its primary mode of degradation is through hydrolysis, a reaction with water to form valeric acid and hydrobromic acid.[1][2][3][4][5] This hydrolysis consumes your reagent, leading to lower product yields, and introduces acidic byproducts that can catalyze unwanted side reactions or complicate your purification process.

Q2: What are the primary sources of water contamination in a typical reaction setup?

Water can be introduced from several sources:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: Starting materials and reagents may contain residual water.

  • Glassware: Improperly dried glassware can be a significant source of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, will introduce moisture.

Q3: How can I visually identify if my this compound has hydrolyzed?

Pristine this compound is a colorless to light yellow liquid. If it has been exposed to moisture, you may observe fuming when the container is opened, which is the reaction with atmospheric moisture to produce HBr gas. Significant hydrolysis will lead to the formation of a biphasic mixture or a cloudy appearance due to the lower solubility of valeric acid in some organic solvents.

Q4: What is the general reactivity trend for the hydrolysis of acyl halides?

The general order of reactivity towards hydrolysis is Acyl Bromide > Acyl Chloride. This is because the bromide ion is a better leaving group than the chloride ion, making the acyl bromide more susceptible to nucleophilic attack by water.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide provides solutions to common problems encountered during reactions with this compound, with a focus on preventing hydrolysis.

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of this compound: The most common cause is the presence of water in the reaction.1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. If drying your own, use an appropriate drying agent (see Table 1). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Acylation: The nucleophile is not reactive enough, or the reaction conditions are not optimal.1. Add a Base: For reactions with nucleophiles like amines or alcohols, add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HBr byproduct. 2. Temperature Control: Some reactions may require cooling to control exothermicity, while others may need gentle heating to proceed. Monitor the reaction by TLC to determine the optimal temperature.
Formation of unexpected side products Side reactions catalyzed by HBr: The hydrobromic acid generated from hydrolysis can catalyze side reactions.Strictly Anhydrous Conditions: The best prevention is to rigorously exclude water. Use of a Base: A base will neutralize the HBr as it is formed.
Difficulty in product purification Presence of Valeric Acid: The hydrolyzed this compound forms valeric acid, which can be difficult to separate from some products.Aqueous Workup: A basic aqueous wash (e.g., with sodium bicarbonate solution) during workup will convert valeric acid to its water-soluble carboxylate salt, allowing for its removal from the organic layer.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents

Quantitative data on the efficiency of drying agents is crucial for selecting the appropriate method to achieve anhydrous conditions. The following table summarizes the residual water content in common solvents after treatment with various drying agents.

SolventDrying AgentTreatment MethodResidual Water (ppm)Reference
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation~13
3Å Molecular SievesStorage<10
Activated SilicaColumn Filtration<10
Tetrahydrofuran (THF) Sodium/BenzophenoneDistillation<10
3Å Molecular SievesStorage (48-72h)<10
Neutral AluminaColumn Filtration<10

Note: ppm = parts per million.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using this compound under Anhydrous Conditions

This protocol describes the acylation of a primary or secondary amine with this compound to form the corresponding amide.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM) (See Table 1 for drying)

  • Pyridine (distilled from CaH₂)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the reaction apparatus (round-bottom flask with a stir bar, dropping funnel, and condenser) and flame-dry it under a stream of inert gas, or oven-dry the glassware and assemble it hot while flushing with inert gas.

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • In the reaction flask, dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Ester Synthesis using this compound

This protocol outlines the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol

  • Anhydrous tetrahydrofuran (THF) (See Table 1 for drying)

  • Pyridine (distilled from CaH₂)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction apparatus under an inert atmosphere as described in Protocol 1.

  • To the reaction flask, add the alcohol (1.0 eq.) and pyridine (1.2 eq.) dissolved in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.1 eq.) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude ester can be purified by distillation or column chromatography.

Mandatory Visualizations

Here are diagrams to visualize key processes and relationships in handling and using this compound.

Hydrolysis_Mechanism reagents {this compound | H₂O (Water)} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products {Valeric Acid | HBr} intermediate->products Elimination of HBr

Caption: Mechanism of this compound Hydrolysis.

Troubleshooting_Workflow start Low Product Yield check_hydrolysis Evidence of Hydrolysis? (e.g., valeric acid byproduct) start->check_hydrolysis anhydrous_conditions Improve Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere - Dry glassware check_hydrolysis->anhydrous_conditions Yes check_reaction_conditions Optimize Reaction Conditions: - Check stoichiometry - Adjust temperature - Add base (e.g., pyridine) check_hydrolysis->check_reaction_conditions No end_good Yield Improved anhydrous_conditions->end_good end_bad Yield Still Low check_reaction_conditions->end_bad

Caption: Troubleshooting Workflow for Low Yield.

Caption: General Experimental Workflow.

References

Catalyst Selection for Valeryl Bromide Cross-Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for valeryl bromide cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

This compound is a primary alkyl bromide, which can present several challenges in cross-coupling reactions. Key issues include:

  • Slow Oxidative Addition: Compared to aryl or vinyl halides, the oxidative addition of a C(sp³)-Br bond to a low-valent metal center (like Pd(0) or Ni(0)) can be slow.

  • β-Hydride Elimination: Once the alkyl group is attached to the metal center, it can undergo β-hydride elimination, leading to the formation of unwanted alkene byproducts. This is a significant competing pathway that reduces the yield of the desired cross-coupled product.

  • Catalyst Deactivation: The chosen catalyst may become deactivated during the reaction, leading to incomplete conversion.

Q2: Which type of catalyst, Palladium or Nickel, is generally preferred for coupling with primary alkyl bromides like this compound?

Both palladium and nickel catalysts can be effective for cross-coupling reactions with alkyl bromides.

  • Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands, have been successfully used for Suzuki cross-couplings of alkyl bromides at room temperature.

  • Nickel catalysts are often more reactive in oxidative addition with alkyl halides compared to their palladium counterparts. They have shown great success in Negishi and Suzuki-Miyaura reactions involving both primary and secondary alkyl halides. Nickel-based catalysts can also be effective in cross-electrophile coupling reactions.

The optimal choice often depends on the specific coupling partner and reaction conditions.

Q3: What is the role of the ligand in the catalyst system, and which ligands are recommended for this compound cross-coupling?

The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For cross-coupling with alkyl bromides, bulky and electron-rich ligands are generally preferred as they promote oxidative addition and can help suppress β-hydride elimination.

Recommended ligands include:

  • Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and di(1-adamantyl)-n-butylphosphine (cataCXium® A), are highly effective for palladium-catalyzed Suzuki reactions of alkyl bromides.

  • Buchwald Ligands: Bulky biaryl phosphine ligands like SPhos and XPhos can be effective in promoting the coupling of challenging substrates.

  • Diamine Ligands: For nickel-catalyzed Suzuki couplings of alkyl halides, a 1,2-diamine ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine has proven effective.

  • Pyridine-oxazoline (pyox) ligands: Spiro-bidentate-pyox ligands have been used in nickel-catalyzed cross-electrophile couplings of aryl and primary alkyl bromides.

Q4: How do I select the appropriate base and solvent for my reaction?

The choice of base and solvent is critical for reaction success and can significantly impact yield and selectivity.

  • Base Selection: Strong, non-nucleophilic bases are often required.

    • For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄), often hydrated, is a common and effective choice. Cesium carbonate (Cs₂CO₃) has also been used successfully.

    • For C-N coupling , a strong base like cesium carbonate is often employed.

  • Solvent Selection: The solvent can influence catalyst activity and stability.

    • Aprotic polar solvents like dioxane , tetrahydrofuran (THF) , and N,N-Dimethylformamide (DMF) are commonly used.

    • In some cases, alcohol solvents like tert-amyl alcohol have been found to be effective for C-N coupling reactions.

    • The use of water as a co-solvent can be important, especially when using hydrated bases like K₃PO₄·H₂O.

Troubleshooting Guide

Issue 1: Low or no yield of the desired cross-coupled product.

This is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Workflow start Low/No Yield Observed check_reagents Verify Reagent Quality (this compound, Coupling Partner, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst System (Precatalyst, Ligand, Loading) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Screen Catalysts & Ligands (e.g., Pd vs. Ni, different phosphines) catalyst_ok->optimize_catalyst No optimize_conditions Optimize Conditions (e.g., Increase Temperature, Screen Solvents/Bases) conditions_ok->optimize_conditions No end_success Yield Improved conditions_ok->end_success Yes purify_reagents->check_reagents purify_reagents->end_success optimize_catalyst->check_catalyst optimize_catalyst->end_success optimize_conditions->check_conditions optimize_conditions->end_success end_fail Consult Further Literature

Issue 2: Formation of significant amounts of alkene byproduct (pentene).

This is a strong indication that β-hydride elimination is occurring.

Beta_Hydride_Elimination intermediate R-Pd(L)-X (Valeryl-Pd Complex) desired_path Reductive Elimination intermediate->desired_path Desired Pathway undesired_path β-Hydride Elimination intermediate->undesired_path Competing Pathway product Desired Product (R-Nu) desired_path->product byproduct Pentene + H-Pd(L)-X undesired_path->byproduct

Quantitative Data Summary

The following tables summarize reaction conditions from the literature for cross-coupling reactions involving primary and secondary alkyl bromides, which can serve as a starting point for optimizing this compound couplings.

Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of Alkyl Bromides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄·H₂OTHFRT93
Pd(OAc)₂ (2 mol%)P(i-Pr)₃ (4 mol%)K₃PO₄·H₂OTHFRTSignificant
[Pd(allyl)Cl]₂ (3 mol%)Cy₂(t-Bu)P (12 mol%)Cs₂CO₃t-Amyl Alcohol10085 (C-N)

Table 2: Nickel-Catalyzed Cross-Coupling of Alkyl Bromides

| Catalyst Precursor | Ligand | Coupling Partner | Base/Reductant | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NiCl₂·glyme | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Alkylborane | KOt-Bu | Dioxane | RT | 91 | | | NiBr₂ | Spiro-bidentate-pyox (L1d) | Aryl Bromide | Mn | NMP | 80 | 72 | | | Ni(cod)₂ (4 mol%) | s-Bu-Pybox (8 mol%) | Alkylzinc | - | DMA | RT | 91 | |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies reported for primary alkyl bromides.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PCy₃, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄·H₂O, 2.0 equiv), the boronic acid or ester coupling partner (1.2 equiv), and the solvent (e.g., THF).

  • Substrate Addition: Add this compound (1.0 equiv) to the mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies reported for alkyl bromides.

  • Reaction Setup: In a glovebox, add the nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%) and the ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., KOt-Bu, 3.0 equiv), the alkylborane coupling partner (1.5 equiv), and the solvent (e.g., dioxane).

  • Substrate Addition: Add this compound (1.0 equiv) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Catalyst Selection Logic

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for a this compound cross-coupling reaction.

Catalyst_Selection_Logic start Define Coupling Reaction (e.g., Suzuki, Negishi, C-N) coupling_type Coupling Partner Type? start->coupling_type organoboron Organoboron (Suzuki-Miyaura) coupling_type->organoboron Organoboron organozinc Organozinc (Negishi) coupling_type->organozinc Organozinc amine Amine/Imine (C-N Coupling) coupling_type->amine Amine/Imine suzuki_catalyst Select Catalyst System (Pd/PCy₃ or Ni/diamine) organoboron->suzuki_catalyst negishi_catalyst Select Catalyst System (Ni/Pybox) organozinc->negishi_catalyst cn_catalyst Select Catalyst System (Pd/Bulky Phosphine) amine->cn_catalyst optimization Optimize Reaction Conditions (Base, Solvent, Temperature) suzuki_catalyst->optimization negishi_catalyst->optimization cn_catalyst->optimization

Technical Support Center: Monitoring Reactions Involving Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valeryl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound, a reactive acyl halide, can be monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the level of detail required. The most common methods include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components in the reaction mixture, providing both qualitative and quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture, allowing for the quantification of reactants, products, and intermediates. In-situ NMR can provide real-time kinetic data.[1][2][3]

  • Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the characteristic carbonyl (C=O) stretch of this compound and the appearance of the carbonyl stretch of the product. In-situ IR spectroscopy allows for real-time reaction monitoring.[2][4]

Q2: How do I safely take a sample from my reaction mixture for analysis?

A2: this compound is corrosive and reacts with moisture. Therefore, it is crucial to take samples under an inert atmosphere (e.g., nitrogen or argon). Use a dry syringe or cannula to withdraw a small aliquot from the reaction flask. The sample should be immediately quenched to stop the reaction before analysis.

Q3: What is "quenching" and why is it necessary before analysis?

A3: Quenching is the process of rapidly stopping a chemical reaction. For reactions involving the highly reactive this compound, this is essential to ensure that the composition of the analyzed sample accurately reflects the reaction's progress at the time of sampling. Unquenched samples can continue to react, leading to inaccurate monitoring results. A common method for quenching an aliquot is to add it to a small amount of a suitable nucleophile, such as a cold, dilute solution of sodium bicarbonate or an amine, which will quickly react with any remaining this compound.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Problem: My TLC plate shows streaking or overlapping spots.

  • Potential Cause: The sample is too concentrated, or the mobile phase is not optimal.

  • Suggested Solution:

    • Dilute the reaction aliquot significantly before spotting it on the TLC plate.

    • Adjust the polarity of the mobile phase. For a nonpolar compound like this compound, start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • If your product is acidic or basic, consider adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase to improve spot shape.

Problem: I can't see any spots on my TLC plate after development.

  • Potential Cause: The compounds are not UV-active, or the visualization stain is not appropriate.

  • Suggested Solution:

    • While many organic compounds are UV-active, this compound and some of its derivatives may not be.

    • Use a variety of visualization techniques. Iodine vapor is a good general stain for many organic compounds. Specific stains like potassium permanganate can be used for compounds with oxidizable functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Problem: I am not seeing a peak for this compound or my product.

  • Potential Cause: The compounds may be thermally unstable and degrading in the hot GC inlet. This compound is also highly reactive and may react with residual moisture in the system.

  • Suggested Solution:

    • Lower the injector temperature.

    • Consider derivatization of the analyte to a more stable and volatile compound before GC-MS analysis. For example, an aliquot of the reaction can be quenched with an alcohol to form a more stable ester, which can then be analyzed.

    • Ensure the GC system, including the syringe and solvent, is completely anhydrous.

Problem: The peaks are broad or tailing.

  • Potential Cause: This can be due to interactions between the analyte and the GC column or poor sample introduction.

  • Suggested Solution:

    • Use a different GC column with a more suitable stationary phase.

    • Ensure the sample is injected as a narrow band by using a fast injection speed.

    • As with the previous issue, derivatization can often improve peak shape.

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Under an inert atmosphere, withdraw approximately 0.1 mL of the reaction mixture using a dry syringe. Immediately quench the aliquot in a vial containing 0.5 mL of a cold, saturated sodium bicarbonate solution. Add 0.5 mL of ethyl acetate, vortex, and allow the layers to separate. Use the top organic layer for TLC analysis.

  • TLC Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RXN).

  • Spotting: Using a capillary tube, spot a small amount of the prepared organic layer onto the 'RXN' and 'co-spot' marks. Spot a dilute solution of your starting material on the 'SM' and 'co-spot' marks.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Protocol 2: Monitoring a Reaction by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Under an inert atmosphere, withdraw approximately 0.1 mL of the reaction mixture. Quench the aliquot by adding it to a vial containing 1 mL of anhydrous methanol to convert the this compound to methyl valerate. This derivatization step improves the stability and chromatographic behavior of the analyte.

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., DB-1 or HP-5) is often suitable.

    • Injector Temperature: Start with a lower temperature (e.g., 200 °C) to prevent thermal decomposition.

    • Oven Program: A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. This will need to be optimized based on the specific reactants and products.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for your expected compounds (e.g., m/z 40-400).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to your starting material and the appearance of the peak for your product (in this protocol, methyl valerate). The mass spectrum of each peak can be used to confirm the identity of the compounds.

Quantitative Data Summary

TechniqueAnalyteRetention Time (min) / RfMass Spectrum (m/z) / Visualization
TLC This compoundRf will vary with eluentStains with KMnO4
Amide ProductRf will vary with eluentUV active if aromatic
GC-MS Methyl ValerateDependent on column and method116 (M+), 85, 59, 31
Starting AlcoholDependent on column and methodVaries with alcohol used

Note: The values in this table are illustrative and will depend on the specific reaction conditions and analytical methods used.

Visualizations

Reaction_Monitoring_Workflow cluster_analysis Analytical Method start Start Reaction involving this compound take_sample Take Aliquot (under inert atmosphere) start->take_sample quench Quench Aliquot (e.g., with NaHCO3 or MeOH) take_sample->quench tlc TLC Analysis gcms GC-MS Analysis nmr NMR Analysis ir IR Analysis analyze Analyze Data (Disappearance of SM, Appearance of Product) tlc->analyze Qualitative gcms->analyze Quantitative nmr->analyze Quantitative/ Structural ir->analyze Functional Group Changes decision Reaction Complete? analyze->decision workup Proceed to Workup and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_sample Monitor at next time point

Caption: Workflow for monitoring a reaction involving this compound.

Troubleshooting_TLC start TLC Plate Issue streaking Streaking or Overlapping Spots start->streaking no_spots No Spots Visible start->no_spots sol1 Dilute Sample streaking->sol1 sol2 Adjust Mobile Phase Polarity streaking->sol2 sol3 Add Acid/Base Modifier to Mobile Phase streaking->sol3 sol4 Use Alternative Visualization Method (e.g., Iodine, KMnO4) no_spots->sol4 sol5 Ensure Sufficient Sample Concentration no_spots->sol5

Caption: Troubleshooting common issues in TLC analysis.

References

Technical Support Center: Removal of Unreacted Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted valeryl bromide from reaction mixtures.

Troubleshooting Guides & FAQs

Issue: My reaction mixture still contains unreacted this compound after the reaction is complete. How can I remove it?

Answer: Unreacted this compound, a reactive acyl halide, can often be removed by quenching the reaction mixture with a suitable nucleophile followed by an aqueous workup. The choice of quenching agent and workup procedure depends on the stability of your desired product and the solvent used in your reaction.

FAQs:

Q1: What are the common methods for quenching unreacted this compound?

A1: Common quenching methods involve the addition of nucleophiles that will react with the highly reactive this compound to form more easily removable byproducts. These include:

  • Water or Aqueous Solutions: Water hydrolyzes this compound to valeric acid and hydrobromic acid.[1][2] This is a simple and effective method if your product is stable in acidic and aqueous conditions.

  • Alcohols (e.g., methanol, ethanol): Alcohols will react with this compound to form the corresponding ester (e.g., methyl valerate or ethyl valerate).[1][3] This is a good option if your product is sensitive to water or strong bases.

  • Aqueous Base (e.g., sodium bicarbonate, potassium carbonate): A basic aqueous solution will neutralize the this compound and the resulting hydrobromic acid.[4] This is suitable for products that are stable in basic conditions.

  • Aqueous Reducing Agents (e.g., sodium sulfite): In some cases, a mild reducing agent like sodium sulfite can be used to quench acyl halides.

Q2: My desired product is sensitive to acid. Which quenching method should I use?

A2: If your product is acid-sensitive, you should avoid quenching with water alone, as this will generate hydrobromic acid. Instead, opt for quenching with an aqueous basic solution like sodium bicarbonate or potassium carbonate. The base will neutralize the acid as it is formed.

Q3: My product is sensitive to strong nucleophiles. What is the best approach?

A3: If your product is sensitive to strong nucleophiles, a milder quenching agent should be used. A hindered alcohol or a slow addition of a dilute aqueous solution at low temperatures can be effective. Alternatively, if the boiling point of your product is significantly different from that of this compound, distillation can be considered, although this is often a less preferred method due to the reactivity of acyl halides.

Q4: An emulsion has formed during the aqueous workup. How can I resolve this?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add brine (saturated aqueous sodium chloride solution) to increase the ionic strength and density of the aqueous layer.

  • Add more of the organic solvent.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of celite.

Data Presentation: Comparison of Quenching Methods

Quenching AgentByproducts FormedAdvantagesDisadvantagesProduct Suitability
Water Valeric acid, Hydrobromic acidSimple, readily available.Generates acidic conditions which may not be suitable for all products.Products stable in aqueous and acidic conditions.
Methanol/Ethanol Methyl/Ethyl valerate, Hydrobromic acidGood for water-sensitive compounds.The resulting ester may be difficult to separate from the product.Products sensitive to water but stable to alcohols and mild acid.
Aqueous NaHCO₃ / K₂CO₃ Valeric acid salt, Sodium/Potassium bromide, CO₂Neutralizes acidic byproducts.Gas evolution (CO₂) can cause pressure buildup.Acid-sensitive products.
Aqueous Na₂SO₃ Valeric acid salt, Sodium bromide, SO₂Mild reducing agent.Can produce sulfur dioxide gas.Can be used in specific contexts where mild reduction is not detrimental.

Experimental Protocols

Protocol 1: General Quenching with Water

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add deionized water dropwise to the stirred reaction mixture. Monitor for any exotherm.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel.

  • Extract the desired product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove valeric acid and any remaining hydrobromic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to isolate the product.

Protocol 2: Quenching with Methanol for Water-Sensitive Compounds

  • Cool the reaction mixture to 0 °C.

  • Slowly add methanol dropwise to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Proceed with an appropriate aqueous workup to remove the resulting methyl valerate and other impurities, which may involve extraction and washing as described in Protocol 1.

Mandatory Visualization

Removal_of_Unreacted_Valeryl_Bromide start Reaction Mixture with Unreacted This compound product_stability Is the product stable to acid? start->product_stability acid_sensitive Is the product stable to base? product_stability->acid_sensitive  No water_quench Quench with Water product_stability->water_quench  Yes base_quench Quench with Aqueous Base (e.g., NaHCO₃) acid_sensitive->base_quench  Yes alcohol_quench Quench with Alcohol (e.g., Methanol) acid_sensitive->alcohol_quench  No workup Aqueous Workup (Extraction, Wash) water_quench->workup base_quench->workup alcohol_quench->workup isolate Isolate Product workup->isolate

Caption: Decision workflow for removing unreacted this compound.

References

Strategies to minimize by-product formation with Valeryl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with valeryl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, providing explanations and actionable strategies to mitigate by-product formation.

Issue 1: Formation of Elimination By-products (Alkenes) in Substitution Reactions

Q: I am trying to perform a nucleophilic substitution reaction (e.g., esterification, amidation) with this compound, but I am observing the formation of pentene derivatives. How can I minimize this elimination by-product?

A: The competition between substitution (SN2) and elimination (E2) reactions is a common challenge when working with alkyl halides like this compound. Since this compound is a primary alkyl halide, SN2 reactions are generally favored. However, certain conditions can promote the E2 pathway, leading to the formation of alkenes.[1][2]

Troubleshooting Strategies:

  • Choice of Base/Nucleophile:

    • Use a weak, non-bulky base/nucleophile: Strong, bulky bases favor elimination. For esterification, use the alcohol with a non-nucleophilic base or a catalyst. For amidation, use the desired amine, which typically acts as a good nucleophile and a weaker base.

    • Avoid strongly basic conditions: High concentrations of strong bases like hydroxides or alkoxides will significantly increase the rate of elimination.[3][4]

  • Reaction Temperature:

    • Maintain lower reaction temperatures: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at room temperature or below can help to suppress the formation of alkene by-products.

  • Solvent Choice:

    • Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetone can favor SN2 reactions. Polar protic solvents like ethanol can promote elimination, especially in the presence of a strong base.

Condition Favors Substitution (Desired) Favors Elimination (By-product)
Base/Nucleophile Weak, non-bulky (e.g., amines, carboxylates)Strong, bulky (e.g., potassium tert-butoxide)
Temperature Lower temperatures (e.g., 0°C to room temp)Higher temperatures
Solvent Polar aprotic (e.g., DMF, Acetone)Polar protic (e.g., Ethanol)
Issue 2: Hydrolysis of this compound

Q: My reaction yield is low, and I suspect my this compound is hydrolyzing. How can I prevent this?

A: this compound, like other acyl halides, is highly susceptible to hydrolysis, reacting with water to form valeric acid. This not only consumes your starting material but also introduces an acidic by-product that can complicate your reaction and purification.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions:

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity:

    • Ensure all other reagents, including the nucleophile and any bases, are free from water.

Issue 3: By-product Formation in Friedel-Crafts Acylation

Q: I am using this compound for a Friedel-Crafts acylation and observing multiple products. What are the likely side reactions and how can I control them?

A: While Friedel-Crafts acylation with acyl halides is generally more robust than alkylation, side reactions can still occur.

Troubleshooting Strategies:

  • Polysubstitution:

    • The initial acylation product is a ketone, which deactivates the aromatic ring, making a second acylation less likely. However, with highly activated aromatic rings (e.g., phenols, anilines), polyacylation can be a problem. To minimize this, use a 1:1 stoichiometry of the aromatic compound to this compound.

  • Reaction with Deactivated Rings:

    • Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings (e.g., nitrobenzene). If your substrate is deactivated, the reaction may not proceed efficiently, leading to a low yield of the desired product and a higher proportion of unreacted starting materials.

  • Catalyst Choice and Handling:

    • Use a suitable Lewis acid catalyst, such as AlCl₃ or FeCl₃. The catalyst should be anhydrous and handled under an inert atmosphere to maintain its activity.

Experimental Protocol: Esterification of Ethanol with this compound

This protocol provides a general procedure for the esterification of an alcohol using this compound, with an emphasis on minimizing by-product formation.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine (as a non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

  • Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the stirred mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ethyl pentanoate by distillation or column chromatography.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

Troubleshooting_Valeryl_Bromide start Reaction with this compound issue Identify Primary Issue start->issue low_yield Low Yield / Multiple Products issue->low_yield Yes purification Purification Strategy - Distillation - Chromatography - Extraction issue->purification No elimination Alkene By-product (Elimination) low_yield->elimination Alkene Detected hydrolysis Valeric Acid By-product (Hydrolysis) low_yield->hydrolysis Valeric Acid Detected check_conditions Review Reaction Conditions elimination->check_conditions check_anhydrous Verify Anhydrous Conditions - Glassware - Solvents - Atmosphere hydrolysis->check_anhydrous check_base Evaluate Base/Nucleophile - Strength - Steric Hindrance check_conditions->check_base check_temp Assess Reaction Temperature check_conditions->check_temp optimize_base Use Weaker, Less Bulky Base/Nucleophile check_base->optimize_base optimize_temp Lower Reaction Temperature check_temp->optimize_temp optimize_anhydrous Implement Strict Anhydrous Technique check_anhydrous->optimize_anhydrous optimize_base->purification optimize_temp->purification optimize_anhydrous->purification

Troubleshooting workflow for this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Valeryl Bromide and Valeryl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the reactive derivatives of carboxylic acids, acyl halides stand out for their high electrophilicity. This guide provides an in-depth comparison of the reactivity of two such halides: valeryl bromide and valeryl chloride. By examining their performance in nucleophilic acyl substitution reactions, supported by established chemical principles and representative experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary: Reactivity at a Glance

This compound is inherently more reactive than valeryl chloride in nucleophilic acyl substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and lower electronegativity of bromine result in a weaker carbon-bromine bond and a more stable, less basic bromide anion upon departure. Consequently, reactions involving this compound typically proceed at a faster rate and under milder conditions than those with valeryl chloride.

Theoretical Framework: Understanding Acyl Halide Reactivity

The reactivity of acyl halides in nucleophilic acyl substitution reactions is governed by two principal factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in both valeryl chloride and this compound is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and the halogen atoms. While chlorine is more electronegative than bromine, which would suggest a slightly more electrophilic carbon in valeryl chloride, this effect is generally overshadowed by the leaving group ability.

  • Leaving Group Ability: The rate-determining step in many nucleophilic acyl substitution reactions is the departure of the halide ion from the tetrahedral intermediate. A better leaving group is a weaker base. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻)[1]. This is the dominant factor contributing to the higher reactivity of acyl bromides[1].

The logical relationship governing the reactivity can be visualized as follows:

G cluster_factors Factors Influencing Reactivity cluster_properties Halogen Properties cluster_reactivity Resulting Reactivity Electrophilicity Electrophilicity of Carbonyl Carbon Reactivity_Order Reactivity Order: This compound > Valeryl Chloride Electrophilicity->Reactivity_Order Leaving_Group Leaving Group Ability Bond_Strength C-X Bond Strength (C-Br < C-Cl) Leaving_Group->Bond_Strength Inversely related to Anion_Stability Anion Stability (Br⁻ > Cl⁻) Leaving_Group->Anion_Stability Determined by Bond_Strength->Reactivity_Order Anion_Stability->Reactivity_Order

Factors determining the relative reactivity of Valeryl Halides.

Quantitative Data Comparison

Table 1: Comparison of Properties and Expected Reactivity

PropertyValeryl ChlorideThis compoundRationale for Difference
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Br⁻ is a weaker base and thus a better leaving group than Cl⁻.
C-X Bond Strength Stronger (~327 kJ/mol for C-Cl)Weaker (~285 kJ/mol for C-Br)The larger atomic radius of bromine leads to a longer and weaker bond with carbon.
Expected Reaction Rate SlowerFasterThe weaker C-Br bond and superior leaving group ability of bromide accelerate the rate-determining step of nucleophilic acyl substitution.
Reaction Conditions Often requires higher temperatures or a catalystGenerally proceeds under milder conditionsThe higher intrinsic reactivity of this compound allows for less forcing reaction conditions to achieve the same transformation.
Handling and Stability More stable, less prone to decompositionLess stable, more susceptible to hydrolysis/decompositionThe higher reactivity of this compound makes it more sensitive to moisture and nucleophiles.

Experimental Protocols

The following are representative experimental protocols for common nucleophilic acyl substitution reactions. These can be adapted for a comparative study of this compound and valeryl chloride.

Protocol 1: Esterification with Ethanol

This protocol outlines the synthesis of ethyl pentanoate (ethyl valerate) from the corresponding valeryl halide.

Materials:

  • Valeryl chloride or this compound

  • Anhydrous ethanol

  • Pyridine (or other non-nucleophilic base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add valeryl chloride or this compound (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl pentanoate.

  • Purify the product by distillation if necessary.

To compare the reactivity, one could run parallel reactions and monitor the disappearance of the starting acyl halide by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy at various time points.

G Start Start Setup Assemble Flame-Dried Glassware under Inert Atmosphere Start->Setup Reagents Add Anhydrous Ethanol, Pyridine, and Diethyl Ether Setup->Reagents Cool Cool to 0 °C Reagents->Cool Addition Slowly Add Valeryl Halide Cool->Addition React Warm to RT and Stir (Monitor by TLC) Addition->React Quench Quench with Water React->Quench Extract Workup: Wash with HCl, NaHCO₃, Brine Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation Concentrate->Purify End Ethyl Pentanoate Purify->End

Workflow for the esterification of Valeryl Halides.
Protocol 2: Aminolysis with Aniline

This protocol describes the synthesis of N-phenylpentanamide from the corresponding valeryl halide.

Materials:

  • Valeryl chloride or this compound

  • Aniline

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of valeryl chloride or this compound (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenylpentanamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

A comparative kinetic study could be performed by taking aliquots at different time intervals and analyzing the concentration of the remaining aniline or the formed product by high-performance liquid chromatography (HPLC).

Conclusion

For chemical researchers and professionals in drug development, the choice between this compound and valeryl chloride is a trade-off between reactivity and stability. This compound offers the advantage of higher reactivity, enabling faster reactions and the use of milder conditions, which can be crucial for sensitive substrates. However, its lower stability requires more careful handling and storage. Conversely, valeryl chloride, while less reactive, is more stable and may be the preferred reagent when a slower, more controlled reaction is desired or when harsh reaction conditions are unavoidable. The experimental protocols provided herein can be adapted to directly compare the performance of these two reagents in specific applications, allowing for an evidence-based selection of the optimal acylating agent.

References

A Comparative Guide to the Analytical Characterization of Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Valeryl bromide and its alternatives, such as Butyryl bromide and Isothis compound. The following sections detail the experimental protocols and comparative data for spectroscopic and chromatographic methods crucial for quality control and reaction monitoring in research and development.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound and related acyl bromides. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule, confirming the structure of the alkyl chain.

Comparative ¹H NMR Data

CompoundChemical Shift (ppm) & Multiplicity of Protons α to C=OChemical Shift (ppm) & Multiplicity of Protons β to C=OChemical Shift (ppm) & Multiplicity of Other Protons
This compound ~2.9 - 3.1 (t)~1.6 - 1.8 (sextet)~1.3 - 1.5 (sextet, γ-CH₂), ~0.9 (t, δ-CH₃)
Butyryl bromide ~2.9 - 3.1 (t)~1.7 - 1.9 (sextet)~1.0 (t, γ-CH₃)
Isothis compound ~2.8 - 3.0 (d)~2.2 - 2.4 (m)~1.0 (d, γ-CH(CH₃)₂)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the acyl bromide sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Interpretation of this compound ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the n-pentanoyl chain. The triplet at the most downfield position (~2.9-3.1 ppm) is characteristic of the methylene protons adjacent to the carbonyl bromide group. The neighboring methylene group appears as a sextet around 1.6-1.8 ppm. The subsequent methylene group shows a sextet around 1.3-1.5 ppm, and the terminal methyl group appears as a triplet around 0.9 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of an acyl bromide is the strong carbonyl (C=O) stretching absorption.

Comparative FT-IR Data

CompoundCarbonyl (C=O) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~1800 (strong, sharp)~690-550 (medium)~2960, 2870 (strong)
Butyryl bromide ~1805 (strong, sharp)~690-550 (medium)~2965, 2875 (strong)
Isothis compound ~1795 (strong, sharp)~690-550 (medium)~2960, 2870 (strong)

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument: An FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Record the spectrum and perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Interpretation of this compound FT-IR Spectrum:

The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band around 1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl bromide. The high frequency of this band compared to other carbonyl compounds is due to the electron-withdrawing effect of the bromine atom. Strong C-H stretching vibrations from the alkyl chain are observed in the 2850-2960 cm⁻¹ region. A medium intensity band in the fingerprint region, typically between 550 and 690 cm⁻¹, can be attributed to the C-Br stretching vibration.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique used for acyl bromides.

Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 164/166 (due to ⁷⁹Br/⁸¹Br isotopes)85 [CH₃(CH₂)₃CO]⁺ (acylium ion), 57 [C₄H₉]⁺ (butyl cation), 43 [C₃H₇]⁺ (propyl cation)
Butyryl bromide 150/152 (due to ⁷⁹Br/⁸¹Br isotopes)71 [CH₃(CH₂)₂CO]⁺ (acylium ion), 43 [C₃H₇]⁺ (propyl cation)
Isothis compound 164/166 (due to ⁷⁹Br/⁸¹Br isotopes)85 [(CH₃)₂CHCH₂CO]⁺ (acylium ion), 57 [C₄H₉]⁺ (isobutyl cation), 43 [C₃H₇]⁺ (isopropyl cation)

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the acyl bromide in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230 °C.

Interpretation of this compound Mass Spectrum:

The mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks at m/z 164 and 166, with approximately equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[5] A prominent peak at m/z 85 corresponds to the acylium ion [CH₃(CH₂)₃CO]⁺, formed by the loss of the bromine radical. Further fragmentation of the alkyl chain leads to characteristic hydrocarbon fragment ions, such as the butyl cation at m/z 57 and the propyl cation at m/z 43.

Chromatographic Characterization

Gas Chromatography (GC) is the most suitable chromatographic technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC)

GC is primarily used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

Comparative GC Retention Times

CompoundTypical Retention Time (min) (under conditions in the protocol)
This compound ~7-8
Butyryl bromide ~6-7
Isothis compound ~6.5-7.5

Note: Retention times are highly dependent on the specific GC system and conditions and should be determined experimentally.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation: Prepare a dilute solution of the acyl bromide in a volatile organic solvent (e.g., 1 mg/mL in hexane).

  • Instrument: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 200 °C at 15 °C/min.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Purity Assessment:

The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Visualized Workflows

Analytical Workflow for this compound Characterization

Analytical Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Reporting Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 FT-IR FT-IR Sample->FT-IR Neat Liquid on ATR MS MS Sample->MS Dilute for GC-MS GC GC Sample->GC Dilute for GC-FID Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FT-IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment GC->Purity_Assessment Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: A typical workflow for the comprehensive characterization of this compound.

Logical Relationship of Analytical Techniques

Logical Relationship cluster_techniques Analytical Techniques Identity Identity Purity Purity Structure Structure Structure->Identity Functional_Groups Functional Groups Functional_Groups->Identity NMR_Spec NMR Spectroscopy NMR_Spec->Structure FTIR_Spec FT-IR Spectroscopy FTIR_Spec->Functional_Groups Mass_Spec Mass Spectrometry Mass_Spec->Identity Molecular Weight Mass_Spec->Structure Fragmentation GC_Chrom Gas Chromatography GC_Chrom->Purity

Caption: Interrelation of analytical techniques for comprehensive material characterization.

References

Validating Acylating Agents for Aryl Ketone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aryl ketones is a cornerstone of many projects. Valerophenone, a key intermediate in various organic syntheses, serves as an excellent case study for validating the most effective synthetic route.[1][2] This guide provides a detailed comparison of synthetic routes for producing Valerophenone, focusing on the performance of Valeryl bromide against common alternatives like Valeryl chloride and Valeric anhydride, particularly in the context of the Friedel-Crafts acylation reaction.[1]

Comparison of Acylating Agents in Valerophenone Synthesis

The selection of an acylating agent is critical and can significantly impact reaction yield, time, and overall efficiency. The Friedel-Crafts acylation of benzene is a primary method for synthesizing Valerophenone, and the choice of reagent—this compound, Valeryl chloride, or Valeric anhydride—is a key variable.[1]

Acyl bromides are generally more reactive than their corresponding chlorides. This increased reactivity can lead to faster reaction times but may also necessitate more stringent control of reaction conditions to avoid side products. Conversely, acyl chlorides and anhydrides are often less expensive and more commonly documented in standard procedures.

Table 1: Quantitative Comparison of Synthetic Routes to Valerophenone

ParameterRoute 1: Friedel-Crafts (Valeryl Chloride)Route 2: Grignard ReactionRoute 3: Palladium-Catalyzed Coupling
Primary Reagents Benzene, Valeryl chloride, AlCl₃Methyl benzoate, Butylmagnesium bromideValeronitrile, Phenylboronic acid, Pd(OAc)₂
Reported Yield 87%96%94%
Reaction Time ~4 hours (including addition and stirring)~3.5 hours (including addition and stirring)36 hours
Reaction Temperature 0-40°CNot specified, Grignard addition typically at 0°C80°C
Key Advantages Well-established, uses common reagents.High yield.High yield, avoids strong Lewis acids.
Key Disadvantages Requires stoichiometric Lewis acid, potential for side reactions.Requires preparation of Grignard reagent, moisture-sensitive.Long reaction time, expensive catalyst.

Note: Specific data for this compound was not found in the provided search results. The comparison is based on Valeryl chloride as a close analog and other common synthetic methods.

Experimental Protocols

Detailed and reproducible protocols are essential for validating a synthetic route. Below are methodologies for the synthesis of Valerophenone via two different pathways.

Protocol 1: Friedel-Crafts Acylation using Valeryl Chloride
  • Setup: A 2L three-necked flask is charged with 156g of benzene, 900mL of dichloromethane, and 146.5g of anhydrous aluminum chloride.

  • Cooling: The mixture is cooled to a temperature of 0-5°C using an ice bath.

  • Reagent Addition: While maintaining the internal temperature between 0-10°C, 120.5g of Valeroyl chloride is added dropwise.

  • Reaction: After the addition is complete, the reaction temperature is raised to 40°C and stirred for 2 hours.

  • Quenching: The flask is cooled again in an ice bath, and 500mL of 1N hydrochloric acid solution is slowly added.

  • Workup: The layers are separated. The aqueous phase is extracted with 400mL of dichloromethane.

  • Isolation: The organic phases are combined and concentrated under reduced pressure to yield the final product, Valerophenone. The reported yield is 142g (87%).

Protocol 2: Palladium-Catalyzed Synthesis from Valeronitrile
  • Setup: A Schlenk tube equipped with a magnetic stirring bar is charged with valeronitrile (0.4 mmol), phenylboronic acid (0.8 mmol), Pd(OAc)₂ (5 mol%), bipyridinyl (10 mol%), and trifluoroacetic acid (10 equiv).

  • Solvent Addition: Tetrahydrofuran (2 mL) and water (0.4 mL) are added under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at 80°C for 36 hours.

  • Workup: After cooling to room temperature, the mixture is poured into ethyl acetate (5 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Isolation: The combined organic layers are dried over Na₂SO₄ and evaporated under vacuum. The resulting residue is purified by flash column chromatography to afford Valerophenone. The reported yield is 94%.

Visualizing the Validation Workflow

To objectively validate a synthetic route, a logical workflow must be followed. This process involves selecting candidate reagents, performing parallel experiments, and analyzing the outcomes to determine the optimal path.

G start Define Target: Aryl Ketone Synthesis reagent_selection Select Acylating Reagents start->reagent_selection val_br Route A: This compound reagent_selection->val_br Candidate 1 val_cl Route B: Valeryl Chloride reagent_selection->val_cl Candidate 2 val_an Route C: Valeric Anhydride reagent_selection->val_an Candidate 3 synthesis Perform Parallel Synthesis Experiments val_br->synthesis val_cl->synthesis val_an->synthesis analysis Analyze Results synthesis->analysis yield Yield (%) analysis->yield purity Purity (HPLC/GC) analysis->purity time Reaction Time (h) analysis->time cost Reagent Cost ($) analysis->cost comparison Compare Performance Metrics yield->comparison purity->comparison time->comparison cost->comparison conclusion Select Optimal Synthetic Route comparison->conclusion

Caption: Workflow for the comparative validation of acylating agents.

This guide demonstrates a structured approach to validating a synthetic route. While direct experimental data comparing this compound for Valerophenone synthesis was not available, the established performance of Valeryl chloride in Friedel-Crafts acylation provides a strong baseline. Alternative high-yield methods, such as Grignard reactions and palladium-catalyzed couplings, offer viable, albeit operationally distinct, pathways that researchers should consider based on laboratory capabilities, budget, and time constraints.

References

Comparative analysis of different brominating agents for valeric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of valeric acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The resulting α-bromo valeric acid is a versatile intermediate for further functionalization. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the primary methods for the α-bromination of valeric acid, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent for the α-bromination of valeric acid hinges on a balance of reactivity, reaction conditions, and yield. The two most prominent methods are the Hell-Volhard-Zelinsky (HVZ) reaction using bromine and a phosphorus halide catalyst, and a milder approach utilizing N-bromosuccinimide (NBS) on an activated carboxylic acid derivative.

Brominating AgentCatalyst/Co-reagentReaction ConditionsYield of α-bromo valeric acidNotes
Bromine (Br₂) Phosphorus Trichloride (PCl₃) or Red PhosphorusHigh Temperature (70-105°C), extended reaction time (12-22 hours)87.5–88.6% (for isovaleric acid, a close analog)The classic Hell-Volhard-Zelinsky (HVZ) reaction. Robust and high-yielding, but requires harsh conditions.
N-Bromosuccinimide (NBS) Thionyl Chloride (SOCl₂), catalytic HBrMild heatHigh (described as "smooth" with "high generality")A two-step process: 1. Conversion of valeric acid to valeryl chloride. 2. α-bromination with NBS. Offers milder conditions than the HVZ reaction.[1]

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Reaction with Bromine and Phosphorus Trichloride

This protocol is adapted from a procedure for the α-bromination of isovaleric acid, a structurally similar compound to valeric acid, and is expected to provide high yields.[2]

Materials:

  • Valeric acid

  • Bromine (dry)

  • Phosphorus trichloride (PCl₃)

  • Apparatus for reflux and distillation under reduced pressure

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, combine valeric acid and a catalytic amount of phosphorus trichloride.

  • Slowly add dry bromine to the mixture.

  • Heat the reaction mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine is no longer visible in the condenser.

  • If necessary, add an additional portion of bromine and continue heating until the color disappears.

  • Slowly raise the temperature of the oil bath to 100–105°C and maintain for 1.5–2 hours.

  • The crude α-bromo valeric acid is then purified by distillation under reduced pressure.

α-Bromination using N-Bromosuccinimide (NBS)

This method provides a milder alternative to the traditional HVZ reaction.[1] It proceeds in two steps: the conversion of valeric acid to its more reactive acid chloride, followed by α-bromination with NBS.

Step 1: Formation of Valeryl Chloride

Materials:

  • Valeric acid

  • Thionyl chloride (SOCl₂)

  • Apparatus for reflux

Procedure:

  • In a round-bottomed flask, combine valeric acid with an excess of thionyl chloride.

  • Heat the mixture to reflux until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Remove the excess thionyl chloride by distillation to obtain crude valeryl chloride.

Step 2: α-Bromination with NBS

Materials:

  • Valeryl chloride (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Catalytic amount of hydrogen bromide (HBr)

  • Apparatus for reflux

Procedure:

  • Dissolve the crude valeryl chloride in carbon tetrachloride in a round-bottomed flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of hydrogen bromide.

  • Heat the mixture under mild reflux until the reaction is complete (monitoring by TLC or GC is recommended).

  • After cooling, the succinimide byproduct can be removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting α-bromo valeryl chloride is hydrolyzed by the addition of water to yield α-bromo valeric acid.

Reaction Pathway and Workflow

The Hell-Volhard-Zelinsky reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes to allow for electrophilic attack by bromine at the α-carbon. The subsequent hydrolysis of the α-bromo acyl bromide yields the final product.

HVZ_Reaction ValericAcid Valeric Acid AcylBromide Valeryl Bromide ValericAcid->AcylBromide  + PBr₃ PBr3 PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo this compound Enol->AlphaBromoAcylBromide  + Br₂ Br2 Br₂ AlphaBromoValericAcid α-Bromo Valeric Acid AlphaBromoAcylBromide->AlphaBromoValericAcid  + H₂O (Hydrolysis) H2O H₂O

Caption: The Hell-Volhard-Zelinsky (HVZ) reaction pathway for the α-bromination of valeric acid.

The workflow for the NBS-mediated bromination involves a two-step sequence, starting with the activation of the carboxylic acid.

NBS_Bromination_Workflow Start Valeric Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate Valeryl Chloride Step1->Intermediate Step2 React with N-Bromosuccinimide (NBS) and catalytic HBr Intermediate->Step2 Product α-Bromo Valeryl Chloride Step2->Product Hydrolysis Hydrolysis (H₂O) Product->Hydrolysis FinalProduct α-Bromo Valeric Acid Hydrolysis->FinalProduct

Caption: Experimental workflow for the α-bromination of valeric acid using NBS.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and the N-bromosuccinimide method are effective for the α-bromination of valeric acid. The HVZ reaction is a robust, high-yielding, one-pot procedure, but it requires harsh conditions, including high temperatures and the use of corrosive reagents. In contrast, the NBS method offers a milder alternative, which can be advantageous when working with sensitive substrates. However, it is a two-step process that requires the initial conversion of the carboxylic acid to its acyl chloride. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available equipment. For high-yield production where harsh conditions are tolerable, the HVZ reaction remains a primary choice. For syntheses requiring milder conditions, the NBS method presents a valuable and efficient alternative.

References

Quantifying Valeryl Bromide Purity: A Comparative Guide to Titration, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of reagents like valeryl bromide is paramount for ensuring reaction reproducibility, yield, and the integrity of final products. While modern chromatographic and spectroscopic techniques are prevalent, classical methods like titration can offer a cost-effective and reliable alternative. This guide provides a comparative overview of three distinct methods for quantifying this compound purity: a proposed acid-base titration method, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three methods.

FeatureAcid-Base Titration (Post-Hydrolysis)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Neutralization of acidic hydrolysis products (valeric acid and HBr) with a standardized base.Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.Proportional relationship between the integral of an NMR signal and the number of corresponding nuclei.[1]
Purity Measurement Measures total acidity, providing an assay of the active substance.Separates and quantifies the main component relative to volatile impurities.Provides a direct measurement of the analyte concentration against a certified internal standard.[1]
Accuracy High, dependent on the accuracy of the standard solution.High, with proper calibration.[2]High, traceable to SI units with a certified standard.
Precision High, typically with low relative standard deviation.High, with good reproducibility.[2]Excellent, with high reproducibility.[3]
Selectivity Non-selective; any acidic impurity will be titrated.Highly selective for volatile and thermally stable compounds.Highly selective based on the chemical structure; can distinguish between structurally similar compounds.
Sensitivity Lower sensitivity compared to instrumental methods.High sensitivity, capable of detecting trace impurities.Lower sensitivity than GC-MS, not ideal for trace analysis.
Analysis Time Rapid, with results obtained almost immediately.Relatively fast, typically in the range of minutes per sample.Fast data acquisition, but data processing can be more involved.
Cost (Instrument) Low, requires basic laboratory glassware.High initial investment for the instrument.Very high initial investment for the spectrometer.
Cost (Per Sample) Low, minimal solvent and reagent consumption.Moderate, requires carrier gases and column maintenance.Moderate, requires deuterated solvents and potentially expensive internal standards.
Sample Destructive? Yes.Yes.No, the sample can be recovered.
Key Advantages Cost-effective, simple, and rapid.High resolution and sensitivity for volatile impurities.Provides structural information, is non-destructive, and offers direct quantification.
Key Disadvantages Lack of selectivity, susceptible to interference from acidic or basic impurities.Limited to volatile and thermally stable compounds; potential for analyte decomposition at high temperatures.High instrument cost, lower sensitivity for trace impurities, and potential for signal overlap.

Experimental Protocols

Purity Determination of this compound by Acid-Base Titration (Post-Hydrolysis)

This method is based on the quantitative hydrolysis of this compound to valeric acid and hydrobromic acid, followed by titration of the total acid content with a standardized solution of sodium hydroxide.

Reaction:

C4H9COBr + H2O → C4H9COOH + HBr

C4H9COOH + NaOH → C4H9COONa + H2O

HBr + NaOH → NaBr + H2O

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (ACS grade)

  • Phenolphthalein indicator solution

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol to dissolve the sample.

  • Add 50 mL of deionized water to the flask to facilitate hydrolysis. Stir the solution for 15 minutes at room temperature to ensure complete hydrolysis.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 M NaOH from the burette until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Perform a blank titration using the same volumes of ethanol and deionized water to account for any acidic impurities in the solvents.

Calculation of Purity:

Purity (% w/w) = [((V_sample - V_blank) * M_NaOH * Molar Mass_this compound) / (Weight_sample * 2)] * 100

Where:

  • V_sample = Volume of NaOH used for the sample (L)

  • V_blank = Volume of NaOH used for the blank (L)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • Molar Mass_this compound = 165.03 g/mol

  • Weight_sample = Weight of the this compound sample (g)

  • The factor of 2 in the denominator accounts for the fact that one mole of this compound produces two moles of acid upon hydrolysis.

Purity Determination by Gas Chromatography (GC)

A standard method for assessing the purity of volatile organic compounds.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject the sample into the gas chromatograph.

  • Record the chromatogram.

  • The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Purity Determination by Quantitative NMR (qNMR)

This technique provides an accurate and direct measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, CDCl3).

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent to dissolve both components completely.

  • Acquire the 1H NMR spectrum under quantitative conditions (ensuring full relaxation of all signals).

  • Integrate the characteristic signals of both the this compound and the internal standard.

Calculation of Purity:

Purity (% w/w) = [(I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte)] * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Experimental Workflow

Titration Workflow

TitrationWorkflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze indicator Add Phenolphthalein hydrolyze->indicator titrate Titrate with 0.1 M NaOH indicator->titrate endpoint Observe Endpoint (Pink Color) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

References

A Comparative Guide to Alternative Reagents for Valeryl Bromide in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. Valeryl bromide, an acyl bromide, is a highly reactive reagent for this purpose. However, its reactivity can also be a drawback, leading to handling difficulties, stringent reaction condition requirements, and potential side reactions. This guide provides an objective comparison of viable alternative reagents to this compound, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific acylation needs.

The primary alternatives—valeryl chloride, valeric anhydride, and N-pentanoyl imidazole—offer a spectrum of reactivity, providing chemists with greater control over their synthetic transformations. The choice of reagent significantly impacts reaction outcomes, influencing yield, substrate compatibility, and the nature of byproducts.

Comparative Analysis of Acylating Reagents

The reactivity of carboxylic acid derivatives in acylation reactions is largely dictated by the leaving group's ability to depart from the tetrahedral intermediate. Halides are excellent leaving groups, making acyl halides highly reactive. Acyl bromides are generally more reactive than acyl chlorides because bromide is a better leaving group than chloride.[1][2] Anhydrides are less reactive than acyl halides, as the carboxylate leaving group is more basic than a halide ion.[3] N-acyl imidazoles exhibit moderate reactivity, making them suitable for acylating sensitive compounds where harsher reagents would fail.[4][5]

ReagentStructureRelative ReactivityByproductKey AdvantagesKey Disadvantages
This compound CH₃(CH₂)₃COBrVery HighHBrHighest reactivity, useful for unreactive substrates.Highly corrosive, moisture-sensitive, generates corrosive HBr gas, can be too reactive leading to side products.
Valeryl Chloride CH₃(CH₂)₃COClHighHClHigh reactivity, often more cost-effective and readily available than the bromide equivalent.Corrosive, moisture-sensitive, generates corrosive HCl gas, may require a scavenger base.
Valeric Anhydride (CH₃(CH₂)₃CO)₂OModerateValeric AcidEasier to handle than acyl halides, byproduct (valeric acid) is less corrosive than HX.Less reactive, requires higher temperatures or catalysts, one equivalent of the valeryl group is lost as the carboxylate byproduct.
N-Pentanoyl Imidazole C₄H₉CONC₃H₃N₂ModerateImidazoleMild and selective reagent, byproduct (imidazole) is a weak base and generally benign.Generally requires in-situ preparation or is more expensive, less reactive than halides.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation of benzene to produce valerophenone, a common ketone synthesis, using different acylating agents. These procedures are illustrative and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Acylation using Valeryl Chloride

This protocol describes the classic Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

  • Setup: A 250 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagents: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous benzene (4 equivalents), which serves as both the solvent and the substrate.

  • Addition: The suspension is cooled in an ice bath to 0-5 °C. Valeryl chloride (1.0 equivalent) is added dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction generates HCl gas, which should be vented through a trap.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours, then heated to a gentle reflux (around 60-70 °C) for an additional 1-2 hours until the evolution of HCl gas ceases.

  • Workup: The reaction mixture is cooled to room temperature and then poured cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with 10% sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude valerophenone is purified by vacuum distillation.

Protocol 2: Acylation using Valeric Anhydride

This method requires more forcing conditions or a stronger catalyst due to the lower reactivity of the anhydride.

  • Setup: Assemble the same apparatus as in Protocol 1, ensuring all glassware is thoroughly dried.

  • Reagents: Anhydrous aluminum chloride (2.2 equivalents) is suspended in anhydrous benzene (5 equivalents).

  • Addition: The mixture is cooled to 5 °C. Valeric anhydride (1.0 equivalent) is added dropwise over 30-45 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4-6 hours. The progress can be monitored by TLC.

  • Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. Note that the byproduct, valeric acid, will also be present and is removed during the bicarbonate wash.

Protocol 3: Acylation using N-Pentanoyl Imidazole (as a mild acylating agent for an amine)

N-acyl imidazoles are typically used for acylating sensitive substrates like amines or alcohols, rather than for Friedel-Crafts reactions. This protocol details the N-acylation of aniline.

  • Preparation of N-Pentanoyl Imidazole: Imidazole (1.1 equivalents) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C. Valeryl chloride (1.0 equivalent) is added dropwise. A precipitate of imidazole hydrochloride will form. The mixture is stirred at room temperature for 1 hour. The solid is filtered off, and the filtrate containing N-pentanoyl imidazole is used directly.

  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer.

  • Reagents: Aniline (1.0 equivalent) is dissolved in THF.

  • Reaction: The freshly prepared solution of N-pentanoyl imidazole is added to the aniline solution at room temperature. The reaction is stirred for 12-24 hours. Progress is monitored by TLC.

  • Workup: The THF is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl (to remove unreacted imidazole and aniline), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude N-phenylpentanamide can be purified by recrystallization or column chromatography.

Visualizing the Acylation Workflow

The following diagrams illustrate the logical flow of a typical acylation reaction and the relationship between the different classes of acylating agents based on reactivity.

Acylation_Workflow Start Start: Select Substrate & Acylating Reagent Reaction_Setup Reaction Setup: Dry Glassware, Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: Controlled Temperature, Often with Catalyst/Base Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: TLC / GC / LC-MS Reagent_Addition->Reaction_Monitoring Workup Workup: Quenching, Neutralization Reaction_Monitoring->Workup Extraction Extraction & Washing Workup->Extraction Purification Purification: Distillation or Chromatography Extraction->Purification Product Final Product: Acylated Molecule Purification->Product

Caption: General experimental workflow for a typical acylation reaction.

Reactivity_Pyramid AcylBromide This compound AcylBromide->invis1 AcylChloride Valeryl Chloride AcylChloride->invis2 Anhydride Valeric Anhydride Anhydride->invis3 AcylImidazole N-Pentanoyl Imidazole invis1->AcylChloride Decreasing Reactivity invis2->Anhydride invis3->AcylImidazole

Caption: Reactivity hierarchy of common valeryl group donor reagents.

References

Spectroscopic comparison of Valeryl bromide and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of valeryl bromide and its isomers using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provides critical insights into their structural differences. For professionals in research, science, and drug development, the ability to distinguish between constitutional isomers is fundamental for compound identification, purity assessment, and understanding structure-activity relationships. This guide presents a spectroscopic comparison of this compound (an acyl bromide) with its constitutional isomers, 2-bromopentane and 3-bromopentane (alkyl bromides), supported by experimental data and protocols. The presence of the carbonyl group in this compound results in markedly different spectroscopic signatures compared to its alkyl bromide counterparts.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, highlighting the distinct features of each isomer.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 2.997Triplet2HH-α (-CH₂COBr)
1.66Sextet2HH-β (-CH₂CH₂COBr)
1.37Multiplet2HH-γ (-CH₂CH₂CH₃)
0.941Triplet3HH-δ (-CH₃)
2-Bromopentane [1]4.15Sextet1HH-2 (-CHBr)
1.85 - 1.70Multiplet2HH-3 (-CH₂CHBr)
1.70Doublet3HH-1 (-CH₃CHBr)
1.55 - 1.40Multiplet2HH-4 (-CH₂CH₃)
0.92Triplet3HH-5 (-CH₃)
3-Bromopentane ~4.1Quintet1HH-3 (-CHBr)
~1.9Multiplet4HH-2, H-4 (-CH₂CHBr)
~1.0Triplet6HH-1, H-5 (-CH₃)

Note: Data for 3-Bromopentane is estimated based on typical values for similar structures.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~170C=O
~45C-α
~28C-β
~22C-γ
~14C-δ
2-Bromopentane [1]54.5C-2
37.8C-3
25.8C-1
20.2C-4
13.8C-5
3-Bromopentane ~58C-3
~34C-2, C-4
~11C-1, C-5

Note: Data for this compound and 3-Bromopentane is estimated based on typical values.

Table 3: Key Infrared (IR) Spectroscopy Absorption Bands
CompoundWavenumber (cm⁻¹)Assignment
This compound ~1800 (Strong)C=O Stretch (Acyl Bromide)[2]
2870-2960C-H Stretch (Alkane)
~550-650C-Br Stretch
2-Bromopentane 2870-2960C-H Stretch (Alkane)
~515-690C-Br Stretch[3]
3-Bromopentane 2870-2960C-H Stretch (Alkane)
~515-690C-Br Stretch[3]
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 164/1668557 ([C₄H₉]⁺), 29 ([C₂H₅]⁺)
2-Bromopentane 150/15271121/123 ([M-C₂H₅]⁺), 43 ([C₃H₇]⁺)
3-Bromopentane 150/152121/12371 ([C₅H₁₁]⁺), 43 ([C₃H₇]⁺), 29 ([C₂H₅]⁺)

Analysis of Spectroscopic Differences

  • NMR Spectroscopy: The most significant difference is the downfield shift of the protons and carbon alpha to the carbonyl group in this compound (2.997 ppm for ¹H, ~45 ppm for ¹³C) compared to the chemical shifts of the protons and carbons attached to the bromine in the alkyl bromides (~4.1 ppm for ¹H, ~55-58 ppm for ¹³C). The carbonyl carbon itself in this compound gives a characteristic peak in the ¹³C NMR spectrum around 170 ppm, which is absent in the alkyl bromides.

  • Infrared Spectroscopy: this compound is easily distinguished by a very strong absorption band around 1800 cm⁻¹, characteristic of the C=O stretch in an acyl halide. This peak is the most prominent feature in its IR spectrum and is completely absent in 2-bromopentane and 3-bromopentane. The C-Br stretching vibration is present in all compounds but falls in the fingerprint region (below 700 cm⁻¹) and is generally less diagnostic.

  • Mass Spectrometry: All compounds exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation patterns are, however, distinct. This compound's primary fragmentation is the cleavage of the C-Br bond to form a stable acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85, which is often the base peak. In contrast, the alkyl bromides fragment via loss of the bromine radical to form an alkyl cation (m/z 71) or through cleavage of C-C bonds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of the isomeric compounds.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_protocol_nmr NMR Protocol cluster_protocol_ir IR Protocol cluster_protocol_ms MS Protocol cluster_output Data Analysis Sample This compound & Isomers NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_dissolve Dissolve in CDCl3 with TMS NMR->NMR_dissolve IR_film Prepare thin liquid film on KBr plates IR->IR_film MS_ionize Electron Ionization (EI, 70 eV) MS->MS_ionize NMR_acquire Acquire 1H & 13C Spectra (400 MHz) NMR_dissolve->NMR_acquire Data Comparative Analysis of: - Chemical Shifts - Absorption Bands - Fragmentation Patterns NMR_acquire->Data IR_acquire Record FTIR Spectrum (4000-400 cm-1) IR_film->IR_acquire IR_acquire->Data MS_acquire Record Mass Spectrum MS_ionize->MS_acquire MS_acquire->Data

Caption: Workflow for Spectroscopic Comparison of Isomers.

Experimental Protocols

The methodologies outlined below are standard protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence was used to yield single lines for each unique carbon atom. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were employed. Due to the low natural abundance of ¹³C, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two polished potassium bromide (KBr) salt plates, forming a thin liquid film.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. The final spectrum was an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet. Electron Ionization (EI) was performed with a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 20-200 amu. The resulting data, showing the relative abundance of ions at each m/z value, was processed to identify the molecular ion and characteristic fragment ions.

References

A Comparative Analysis of Reaction Kinetics: Valeryl Bromide vs. Other Acyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of Valeryl bromide against other common acyl halides, primarily Valeryl chloride and Valeryl iodide. The objective is to furnish researchers with a clear understanding of the relative reactivity of these compounds, supported by established principles of organic chemistry. While specific kinetic data for the valeryl series is sparse in publicly available literature, this guide extrapolates from the well-documented reactivity trends of acyl halides to provide a robust comparative framework.

Introduction to Acyl Halide Reactivity

Acyl halides are among the most reactive carboxylic acid derivatives, serving as vital intermediates in the synthesis of esters, amides, and other acyl compounds.[1][2] Their high reactivity stems from the electronic properties of the acyl halide moiety. The carbonyl carbon is highly electrophilic due to the inductive effect of both the oxygen and the halogen atoms, making it susceptible to nucleophilic attack.[3][4] The reaction typically proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the elimination of the halide ion.[5]

The reactivity of an acyl halide (RCOX) is predominantly influenced by two key factors:

  • The nature of the halogen (X): This determines the leaving group ability of the halide ion.

  • The structure of the acyl group (RCO): This can exert steric and electronic effects.

For the valeryl (pentanoyl) series, the acyl group remains constant, allowing for a direct comparison based on the identity of the halogen atom.

Comparative Reaction Kinetics

The primary determinant of reactivity among acyl halides with the same acyl group is the strength of the carbon-halogen bond and the stability of the resulting halide anion (leaving group ability). Weaker bases are better leaving groups, which accelerates the collapse of the tetrahedral intermediate and increases the overall reaction rate.

The established order of leaving group ability for halides is: I⁻ > Br⁻ > Cl⁻ > F⁻ . This is inversely related to their basicity. Consequently, the general order of reactivity for acyl halides is:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride

This trend is a result of two compounding effects:

  • Leaving Group Ability: Iodide is the best leaving group as it is the weakest base among the halides.

  • Carbon-Halogen Bond Strength: The C-I bond is the longest and weakest, followed by C-Br, and then C-Cl, making it the easiest to break.

Based on these principles, this compound is expected to be significantly more reactive than Valeryl chloride but less reactive than Valeryl iodide in nucleophilic acyl substitution reactions.

Data Presentation: Reactivity Comparison
Acyl HalideChemical FormulaMolecular Weight ( g/mol )Relative Reactivity (Qualitative)Key Kinetic Factors
Valeryl Iodide C₅H₉IO212.03HighestExcellent Leaving Group (I⁻): Lowest basicity. Weakest C-X Bond: Longest and most easily cleaved C-I bond.
This compound C₅H₉BrO165.03HighGood Leaving Group (Br⁻): Weaker base than Cl⁻. Weaker C-X Bond: Weaker than the C-Cl bond.
Valeryl Chloride C₅H₉ClO120.58ModerateModerate Leaving Group (Cl⁻): More basic than Br⁻. Stronger C-X Bond: Requires more energy to break than C-Br.
Valeryl Fluoride C₅H₉FO104.12LowestPoor Leaving Group (F⁻): Strongest base. Strongest C-X Bond: Very stable and difficult to cleave.

Visualizing Reactivity Factors and Experimental Design

To better understand the relationships governing acyl halide reactivity and the process for studying their kinetics, the following diagrams are provided.

G cluster_factors Factors Influencing Acyl Halide Reactivity Halogen Halogen Identity (I > Br > Cl > F) LGA Leaving Group Ability (Good > Poor) Halogen->LGA determines BS C-X Bond Strength (Weak > Strong) Halogen->BS determines Reactivity Overall Reaction Rate (Fast > Slow) LGA->Reactivity increases BS->Reactivity increases

Caption: Logical flow of factors determining acyl halide reaction rates.

G cluster_workflow General Workflow for Kinetic Analysis A 1. Reagent Preparation (Acyl Halide, Nucleophile, Solvent) B 2. Temperature Control (Thermostatic Bath) A->B C 3. Reaction Initiation (Rapid Mixing of Reactants) B->C D 4. Data Acquisition (Monitoring concentration vs. time via spectroscopy, chromatography, or titration) C->D E 5. Data Analysis (Plotting kinetic data, determining rate law and rate constant) D->E F 6. Results (Comparative Rate Constants, Activation Energy) E->F

Caption: A typical experimental workflow for studying reaction kinetics.

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of this compound and Valeryl chloride via alcoholysis, a common reaction for acyl halides. This method can be adapted for various nucleophiles and analytical techniques.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and Valeryl chloride with a standard alcohol (e.g., ethanol) at a constant temperature.
Materials:
  • This compound (C₅H₉BrO)

  • Valeryl chloride (C₅H₉ClO)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous non-polar solvent (e.g., hexane or acetonitrile)

  • Pyridine (to neutralize the generated HBr/HCl)

  • Quenching solution (e.g., cold dilute NaHCO₃ solution)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware (dried in an oven)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Thermostatic water bath

  • Magnetic stirrers and stir bars

  • Syringes and septa

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in the anhydrous solvent.

    • Prepare a 0.2 M solution of Valeryl chloride in the same anhydrous solvent.

    • Prepare a 1.0 M solution of anhydrous ethanol containing a known concentration of the internal standard (e.g., 0.05 M dodecane).

    • Prepare a 0.5 M solution of pyridine in the anhydrous solvent.

  • Reaction Setup:

    • Place a round-bottom flask equipped with a magnetic stir bar and sealed with a septum in the thermostatic water bath set to the desired temperature (e.g., 25.0 °C).

    • Using a syringe, add a defined volume of the ethanol/internal standard solution and the pyridine solution to the flask. Allow the solution to equilibrate to the bath temperature for 15-20 minutes.

  • Kinetic Run (Example with this compound):

    • The reaction is initiated by rapidly injecting a stoichiometric equivalent (or a slight excess) of the this compound stock solution into the stirring ethanol solution. Start a timer immediately upon injection (t=0).

    • At predetermined time intervals (e.g., 30s, 60s, 120s, 240s, 480s, etc.), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture with a syringe.

    • Immediately quench the aliquot by injecting it into a vial containing an excess of the cold NaHCO₃ solution. This will neutralize the unreacted acyl halide and the acid byproduct.

    • Extract the organic components by adding a small amount of a suitable solvent (e.g., diethyl ether), vortexing, and allowing the layers to separate.

  • Analysis:

    • Analyze the organic layer of each quenched sample by GC-FID.

    • Identify and integrate the peaks corresponding to the ester product (ethyl valerate) and the internal standard.

    • Use the peak areas to calculate the concentration of the ester product at each time point, correcting for any response factor differences.

  • Data Processing:

    • Plot the concentration of the product versus time.

    • Assuming a second-order reaction (first order in acyl halide and first order in alcohol), plot 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product.

    • The slope of the resulting straight line will be the second-order rate constant, k.

  • Comparative Study:

    • Repeat the exact procedure (steps 2-5) using the Valeryl chloride stock solution.

    • Compare the calculated rate constants (kbromide vs. kchloride) to quantify the difference in reactivity.

Safety Precautions:

Acyl halides are corrosive, lachrymatory, and react vigorously with water to produce corrosive hydrogen halide gases (HCl, HBr). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware and solvents must be scrupulously dried to prevent hydrolysis of the acyl halide.

References

Safety Operating Guide

Proper Disposal Procedures for Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Valeryl bromide is a flammable, corrosive, and moisture-sensitive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential information for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor, is corrosive to metals, and can cause severe skin burns and eye damage[1]. Always work in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned lab coat.

  • Respiratory Protection: If handling outside a fume hood, respiratory protection is necessary.

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. For small spills, absorb the material with an inert, dry absorbent such as vermiculite or sand[2]. Do not use combustible materials for absorption. Place the absorbent material into a compatible, sealable container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately. Prevent the spill from entering drains.

This compound Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 63 - 65 °C / 66 mmHg
Flash Point 56 °C
Density 1.340 - 1.36 g/cm³
CAS Number 1889-26-5

Sources:

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly approved by your institution's EHS office.

1. Waste Collection and Segregation:

  • Collect waste this compound in its original container or a designated, compatible hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Ensure the container is properly labeled as "Hazardous Waste: this compound" and includes the associated hazard pictograms (flammable, corrosive).

  • Do not mix this compound with other waste chemicals unless instructed to do so by your EHS office.

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials.

  • Store in a corrosive-resistant container or secondary containment.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for hazardous waste disposal requests.

4. Decontamination of Empty Containers:

  • Completely empty the original container before disposal.

  • Rinse the empty container with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ValerylBromideDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material. Collect in sealed container. is_spill->small_spill Yes large_spill Large Spill: Evacuate area. Contact EHS. is_spill->large_spill Yes, >10mL collect_waste Collect waste in a compatible, labeled container. is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact EHS for waste pickup. large_spill->contact_ehs store_waste Store in a designated cool, dry, and ventilated area. collect_waste->store_waste store_waste->contact_ehs professional_disposal Professional Disposal by Licensed Company contact_ehs->professional_disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Valeryl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Valeryl Bromide (Pentanoyl Bromide), a flammable and corrosive chemical that requires stringent safety protocols. Adherence to these procedures is critical to ensure a safe laboratory environment and to build a culture of safety-conscious research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. All handling of this chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are mandatory.

Hazard Personal Protective Equipment (PPE) Additional Precautions
Skin Corrosion/Burns Flame-resistant lab coat, chemical-resistant apron, chemical-resistant gloves (Laminate film or Viton™ recommended).Work in a chemical fume hood. Have an emergency safety shower and eyewash station readily accessible.
Severe Eye Damage Chemical safety goggles and a face shield.Work in a chemical fume hood.
Flammable Liquid Flame-resistant lab coat.Store away from heat, sparks, and open flames. Use non-sparking tools.
Inhalation Toxicity Work in a certified chemical fume hood.Ensure proper ventilation.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area designated for flammable and corrosive materials.

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents, bases, and moisture.

  • The storage area should be equipped with a fire suppression system suitable for flammable liquids.

Handling and Use
  • All manipulations of this compound must be performed in a certified chemical fume hood.

  • Before starting any procedure, ensure that an emergency safety shower and eyewash station are accessible and in good working order.

  • Use non-sparking tools to handle containers of this compound.

  • Ground and bond containers when transferring the chemical to prevent static discharge.

  • Measure and dispense the required amount of this compound carefully, avoiding splashes.

  • Always add this compound to other reagents slowly and in a controlled manner.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling this compound.

G Standard Operating Procedure for this compound Use cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Flame-resistant lab coat - Chemical apron - Goggles & face shield - Chemical-resistant gloves prep_hood Verify chemical fume hood is operational prep_ppe->prep_hood prep_emergency Ensure safety shower & eyewash are accessible prep_hood->prep_emergency handle_transfer Transfer this compound in fume hood using non-sparking tools prep_emergency->handle_transfer handle_measure Measure required amount carefully handle_transfer->handle_measure handle_reaction Add to reaction vessel slowly and in a controlled manner handle_measure->handle_reaction cleanup_decontaminate Decontaminate glassware and work area handle_reaction->cleanup_decontaminate cleanup_waste Collect all waste in a labeled 'Halogenated Organic Waste' container cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for hazardous waste disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe use of this compound in a laboratory setting.

G This compound Spill Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill_detected Spill Detected small_evacuate Evacuate immediate area spill_detected->small_evacuate Small Spill large_evacuate Evacuate the entire laboratory spill_detected->large_evacuate Large Spill small_absorb Contain and absorb with inert material (e.g., sand) small_evacuate->small_absorb small_collect Collect absorbed material into a sealed, labeled hazardous waste container small_absorb->small_collect small_clean Decontaminate the spill area small_collect->small_clean large_alert Alert institutional emergency response team large_evacuate->large_alert large_secure Secure the area and prevent re-entry large_alert->large_secure

Caption: Decision workflow for responding to a this compound spill.

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